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  • Product: N-(4-Fluoro-phenyl)-guanidine oxalate
  • CAS: 1187927-56-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-Fluoro-phenyl)-guanidine Oxalate

CAS Number: 1187927-56-5 For: Researchers, scientists, and drug development professionals. Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1187927-56-5

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the use, handling, or synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate. The information available in the public domain on this specific compound is limited. This guide synthesizes the available data and provides context based on related chemical structures and general principles of medicinal chemistry and laboratory practice. Independent verification and risk assessment are crucial before any practical application.

Introduction: Situating N-(4-Fluoro-phenyl)-guanidine Oxalate in Modern Drug Discovery

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, allowing it to form strong hydrogen bonds and electrostatic interactions. This moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1] The strategic incorporation of a guanidinium group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

N-(4-Fluoro-phenyl)-guanidine oxalate belongs to the family of aryl guanidines. The introduction of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[2] The oxalate salt form is often utilized to improve the solubility and crystallinity of a parent compound. While specific research on N-(4-Fluoro-phenyl)-guanidine oxalate is not extensively published, its structural motifs suggest potential as a research chemical in the exploration of new therapeutic agents.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

Core Chemical Identity
PropertyValueSource
CAS Number 1187927-56-5
Molecular Formula C₉H₁₀FN₃O₄[3]
Molecular Weight 243.19 g/mol [3]
Synonyms N-(4-Fluorophenyl)guanidine oxalate-
Storage Store at 2-8°C for long-term stability.[3]
Structural Representation

The structure of N-(4-Fluoro-phenyl)-guanidine oxalate consists of the N-(4-Fluoro-phenyl)-guanidine cation and the oxalate anion.

Caption: Molecular structure of N-(4-Fluoro-phenyl)-guanidine oxalate.

Synthesis and Purification Strategies: A Generalized Approach

Conceptual Synthetic Workflow

workflow start Start Materials reagents Guanylating Agent (e.g., S-Methylisothiourea sulfate) start->reagents amine 4-Fluoroaniline start->amine reaction Guanylation Reaction (Condensation) reagents->reaction amine->reaction intermediate N-(4-Fluoro-phenyl)-guanidine (Free Base or Salt) reaction->intermediate salt_formation Salt Formation with Oxalic Acid intermediate->salt_formation product N-(4-Fluoro-phenyl)-guanidine oxalate salt_formation->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Conceptual workflow for the synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate.

Step-by-Step Generalized Protocol

Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

  • Reaction Setup: To a solution of 4-fluoroaniline in a suitable solvent (e.g., water or a lower alcohol), add a guanylating agent such as S-methylisothiourea sulfate or a cyanamide derivative. The choice of reagent and solvent will depend on the desired reaction conditions and scale.

  • Condensation: The reaction mixture is typically heated under reflux for several hours to drive the condensation reaction to completion. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation of the Guanidine Base: Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing the crude N-(4-fluoro-phenyl)-guanidine salt, can be basified with a suitable base (e.g., NaOH or KOH) to liberate the free base. The free base can then be extracted into an organic solvent.

  • Salt Formation with Oxalic Acid: The organic extract containing the free base is then treated with a stoichiometric amount of oxalic acid dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • Crystallization and Purification: The N-(4-Fluoro-phenyl)-guanidine oxalate salt will precipitate from the solution. The precipitate is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. For higher purity, recrystallization from an appropriate solvent system is recommended.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorophenyl group and the exchangeable protons of the guanidinium group.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the guanidinium carbon, and the carboxylate carbons of the oxalate.
¹⁹F NMR A signal characteristic of the fluorine atom on the phenyl ring.
FT-IR Characteristic absorption bands for N-H stretching, C=N stretching of the guanidinium group, and C=O stretching of the oxalate.
Mass Spectrometry A molecular ion peak corresponding to the N-(4-Fluoro-phenyl)-guanidine cation.
Elemental Analysis The percentage composition of C, H, F, N, and O should be consistent with the molecular formula C₉H₁₀FN₃O₄.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(4-Fluoro-phenyl)-guanidine oxalate is not widely available, safety precautions can be inferred from data on related compounds like guanidine hydrochloride.[4][5][6][7]

  • Potential Hazards: Based on related guanidine salts, this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] Guanidine salts can be hygroscopic.[6]

Potential Applications in Research

Given its structure, N-(4-Fluoro-phenyl)-guanidine oxalate could be a valuable tool in several areas of drug discovery and chemical biology research. The aryl guanidine motif is present in compounds with a wide range of biological activities. For instance, N-(4-Chlorophenyl)Guanidine, a structurally similar compound, is known to be a partial agonist of h5-HT3A receptors.[8]

Potential areas for investigation include:

  • Ion Channel Modulation: The guanidinium group is a known blocker of various ion channels.

  • Enzyme Inhibition: The ability to form multiple hydrogen bonds makes the guanidinium group a key feature in the design of enzyme inhibitors.

  • Receptor Binding Studies: As an analog of other biologically active aryl guanidines, this compound could be used as a probe to explore receptor binding sites.

  • Fragment-Based Drug Discovery: It can serve as a chemical fragment for the synthesis of more complex molecules with potential therapeutic value.

Conclusion and Future Outlook

N-(4-Fluoro-phenyl)-guanidine oxalate is a chemical entity with potential utility in medicinal chemistry and drug discovery. While detailed, specific research on this compound is currently limited in the public domain, its structural components—the fluorophenyl group and the guanidinium moiety—are well-established pharmacophores. This guide provides a foundational overview based on available data and general chemical principles. Further research is necessary to fully elucidate its synthesis, physicochemical properties, biological activity, and safety profile. As a research chemical, it represents an opportunity for the scientific community to explore new avenues in the development of novel therapeutics.

References

  • US2265934A - Ferric guanidine oxalate and a process of making it. Google Patents.
  • Synthesis, Crystal Growth, Vibrational Spectral Analysis, Optical Thermal and Antimicrobial Properties of Guanidinium Oxalate Monohydrate Single Crystal. (2017). Journal of Physical Science, 28(2), 31–56. Available from: [Link]

  • Synthesis of the Guanidine Derivative: N-{1][9][10]triazol-3(5H)-ylidene)aminomethylene}benzamide. (2017). Molbank, 2017(4), M961. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

  • Guanidinium Oxalate | C4H12N6O4 | CID 129772918. PubChem. Available from: [Link]

  • Guanidine oxalate: a new reagent for coprecipitation in the synthesis of multicomponent ceramics. (1995). Journal of Materials Chemistry, 5(3), 487-490. Available from: [Link]

  • Diphenyl guanidine oxalate | C15H15N3O4 | CID 22629793. PubChem. Available from: [Link]

  • N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300. PubChem. Available from: [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Preprints.org. Available from: [Link]

  • Safety Data Sheet: Guanidine hydrochloride. Carl Roth. Available from: [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Molecules, 27(18), 5873. Available from: [Link]

  • 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Angene Chemical. Available from: [Link]

  • Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River Laboratories. Available from: [Link]

  • Material Safety Data Sheet - GUANIDINE CARBONATE, 99% (TITR.). Cole-Parmer. Available from: [Link]

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Exploratory

N-(4-Fluoro-phenyl)-guanidine oxalate potential therapeutic targets

A Technical Guide to the Therapeutic Target Landscape of N-(4-Fluoro-phenyl)-guanidine Oxalate Abstract N-(4-Fluoro-phenyl)-guanidine (NFPG) belongs to the guanidinium class of compounds, a versatile scaffold known for i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the

Therapeutic Target Landscape of N-(4-Fluoro-phenyl)-guanidine Oxalate

Abstract

N-(4-Fluoro-phenyl)-guanidine (NFPG) belongs to the guanidinium class of compounds, a versatile scaffold known for its broad pharmacological activities stemming from the unique physicochemical properties of the guanidinium headgroup. This moiety's ability to form strong hydrogen bonds, engage in charge pairing, and participate in cation-π interactions allows it to bind a diverse array of biological targets.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets for NFPG, with a primary focus on its plausible role as a modulator of voltage-gated ion channels. Drawing from established knowledge of guanidine-based drugs, we hypothesize that NFPG's primary mechanism of action involves the inhibition of voltage-gated potassium (Kv) channels.[3][4] We present a structured, field-proven workflow for validating this hypothesis, from initial in vitro target engagement using electrophysiology to functional validation in disease-relevant cellular models. Detailed experimental protocols, data interpretation frameworks, and proposed downstream pathway analyses are provided to guide researchers in the preclinical assessment of NFPG and its analogues.

Introduction to N-(4-Fluoro-phenyl)-guanidine (NFPG) and the Guanidinium Scaffold

The guanidinium group is a privileged functional group in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[5] Its protonated state at physiological pH allows it to act as a bioisostere for protonated amines or other cationic groups, facilitating interactions with anionic residues (e.g., aspartate, glutamate) in protein binding pockets. Guanidine-containing compounds have demonstrated therapeutic efficacy across a wide range of diseases, including diabetes (Metformin), hypertension (Guanabenz), and neuromuscular disorders (Guanidine hydrochloride).[1][5]

The structure of NFPG combines this potent guanidinium headgroup with a fluorophenyl tail. The fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions. While the specific biological activity of NFPG is not extensively documented, the broader class of phenyl-guanidine derivatives has shown promise as anticancer and antimicrobial agents.[6][7] A significant body of evidence points to ion channels as a primary target class for guanidinium compounds.[3][4] Guanidine itself is a known inhibitor of Kv channels, a mechanism that underlies its therapeutic use in Lambert-Eaton myasthenic syndrome by prolonging the action potential at the neuromuscular junction and enhancing acetylcholine release.[3]

Based on this strong precedent, this guide will focus on the hypothesis that Voltage-Gated Potassium (Kv) Channels are a primary therapeutic target for NFPG.

Primary Therapeutic Target Hypothesis: Voltage-Gated Potassium (Kv) Channels

Rationale for Target Selection

Voltage-gated potassium (Kv) channels are transmembrane proteins critical for regulating neuronal excitability, muscle contraction, and cardiac action potential duration.[8] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain. Kv channels represent a well-validated class of drug targets.

The rationale for investigating NFPG as a Kv channel modulator is threefold:

  • Direct Precedent: Guanidine and its alkyl analogs are established inhibitors of Kv channels.[3] They are thought to bind within the intracellular pore of the channel, stabilizing a closed state and thereby inhibiting ion conduction.[3][4]

  • Structural Analogy: The cationic guanidinium headgroup of NFPG can mimic the interaction of hydrated potassium ions or other known cationic channel blockers within the channel pore.

  • Therapeutic Potential: Modulators of Kv channels have significant therapeutic potential. For instance, inhibitors of specific Kv subtypes (e.g., Kv1.3) are being explored for autoimmune diseases, while others are targets for treating neuropathic pain and epilepsy.

Proposed Mechanism of Action

We hypothesize that NFPG acts as a state-dependent inhibitor of Kv channels. The positively charged guanidinium headgroup likely enters the intracellular vestibule of the channel pore when the channel is in an open conformation. Once inside, it may interact with key residues in the pore-lining S6 helices, sterically occluding the ion conduction pathway or allosterically stabilizing a non-conducting (closed or inactivated) state of the channel. The fluorophenyl group would likely project into a hydrophobic pocket at a subunit interface, contributing to the binding affinity and potentially conferring subtype selectivity.

Experimental Validation Workflow

A rigorous, multi-stage approach is required to validate Kv channels as the primary target of NFPG and to characterize its pharmacological profile.

Stage 1: In Vitro Target Engagement and Subtype Selectivity

The initial step is to confirm direct interaction with the target and determine the potency and selectivity of NFPG against a panel of Kv channel subtypes. Automated patch-clamp electrophysiology is the gold-standard for this purpose.

Experimental Protocol 1: Automated Patch-Clamp Screening

  • Cell Line Preparation: Utilize a panel of stable cell lines (e.g., HEK293 or CHO) each expressing a specific human Kv channel subtype (e.g., Kv1.1, Kv1.3, Kv2.1, Kv7.2/7.3, hERG).

  • Compound Preparation: Prepare a stock solution of N-(4-Fluoro-phenyl)-guanidine oxalate in DMSO. Create a serial dilution series in extracellular buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Electrophysiology Assay:

    • Use an automated patch-clamp platform (e.g., QPatch or Patchliner).

    • Establish a stable whole-cell recording for each cell.

    • Apply a voltage protocol designed to elicit robust channel activation. For example, from a holding potential of -80 mV, apply a series of depolarizing steps (e.g., to +40 mV for 200 ms) to open the channels.

    • Establish a baseline current recording for 2-3 minutes.

    • Apply increasing concentrations of NFPG to the extracellular solution, allowing 3-5 minutes for equilibration at each concentration.

    • Record the peak outward current at each concentration.

  • Data Analysis:

    • Measure the percentage of current inhibition at each concentration relative to the baseline.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each Kv channel subtype.

    • Pay special attention to the hERG (Kv11.1) channel to assess potential cardiotoxicity risk early in development.[8]

Data Presentation: Hypothetical Screening Results

Channel SubtypeIC50 (µM)Hill SlopeTherapeutic IndicationCardiotoxicity Flag
Kv1.3 0.5 ± 0.1 1.1Autoimmune Disease
Kv7.2/7.3 1.2 ± 0.3 0.9Epilepsy, Pain
Kv2.1 15.7 ± 2.51.0Neuronal Hyperexcitability
hERG (Kv11.1) > 50N/AN/ALow Risk

Workflow Visualization: In Vitro Screening Cascade

G cluster_0 Stage 1: In Vitro Validation Compound NFPG Stock Solution APC Automated Patch-Clamp (e.g., QPatch) Compound->APC Analysis Concentration-Response Analysis APC->Analysis Panel Kv Channel Panel (Kv1.3, Kv7.2/7.3, hERG, etc.) Panel->APC IC50 Determine IC50 & Selectivity Analysis->IC50

Caption: Workflow for initial target validation and selectivity profiling.

Stage 2: Functional Validation in a Disease-Relevant Cellular Model

Following successful in vitro validation, the next step is to assess NFPG's ability to modulate neuronal activity in a more physiologically relevant context. Primary dorsal root ganglion (DRG) neurons are an excellent model for pain research, as they endogenously express multiple Kv channels that regulate their excitability.

Experimental Protocol 2: Primary DRG Neuron Excitability Assay

  • Neuron Culture: Isolate DRG neurons from neonatal rats or mice and culture for 2-5 days to allow for process extension.

  • Current-Clamp Electrophysiology:

    • Perform manual whole-cell patch-clamp recordings in current-clamp mode.

    • Establish a stable resting membrane potential.

    • Inject a series of suprathreshold depolarizing current steps (e.g., 500 ms duration) to elicit action potential (AP) firing. Record the number of APs fired.

    • Perfuse the bath with a control solution and record a baseline firing rate.

    • Perfuse the bath with a solution containing NFPG at a concentration relevant to its IC50 value (e.g., 1 µM).

    • After 5 minutes of incubation, repeat the current injection protocol and record the change in AP firing.

  • Data Analysis:

    • Measure key AP parameters: number of APs, AP threshold, AP amplitude, and afterhyperpolarization (AHP) duration.

    • Compare the parameters before and after NFPG application using a paired statistical test (e.g., paired t-test). A significant reduction in AP firing would support the hypothesis that NFPG is a functional inhibitor of neuronal excitability.

Data Presentation: Hypothetical DRG Neuron Firing Data

ParameterControl (Vehicle)NFPG (1 µM)% Changep-value
Action Potentials / 500ms 12.5 ± 1.84.2 ± 1.1 -66.4%< 0.001
AP Threshold (mV) -40.1 ± 2.3-39.8 ± 2.5-0.7%> 0.05
AHP Duration (ms) 85.3 ± 9.1115.6 ± 10.4 +35.5%< 0.01

Signaling Pathway Visualization: Kv Inhibition and Neuronal Excitability

G NFPG N-(4-Fluoro-phenyl)-guanidine Kv Voltage-Gated K+ Channel (Kv) NFPG->Kv Inhibits K_efflux K+ Efflux Kv->K_efflux Mediates Repol Membrane Repolarization K_efflux->Repol Drives AP_Freq Action Potential Firing Rate Repol->AP_Freq Limits Excitability Neuronal Excitability AP_Freq->Excitability Determines

Caption: NFPG inhibits Kv channels, reducing repolarization and neuronal excitability.

Broader Target Screening and Future Directions

While Kv channels represent a strong primary hypothesis, the guanidinium scaffold is known to be promiscuous.[1] Therefore, a comprehensive selectivity screen is a critical step to de-risk a drug development program.

Workflow Visualization: Broad Target Selectivity Screening

G cluster_ion Ion Channels cluster_gpcr GPCRs cluster_enzymes Enzymes & Transporters NFPG NFPG NaV NaV Channels NFPG->NaV CaV CaV Channels NFPG->CaV ASICs ASICs NFPG->ASICs Adrenergic Adrenergic Receptors NFPG->Adrenergic Serotonergic 5-HT Receptors NFPG->Serotonergic Opioid Opioid Receptors NFPG->Opioid NOS Nitric Oxide Synthase NFPG->NOS Kinases Kinase Panel NFPG->Kinases SERT SERT/NET/DAT NFPG->SERT

Caption: Recommended off-target liability screening panel for NFPG.

Future Directions:

  • In Vivo Efficacy Models: Should NFPG demonstrate a desirable profile (e.g., potent and selective Kv7.2/7.3 inhibition), testing in rodent models of epilepsy (e.g., maximal electroshock seizure test) or neuropathic pain (e.g., Chung model) would be the logical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of NFPG analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Cryo-EM Structural Studies: Elucidate the precise binding site of NFPG on its primary Kv channel target to guide rational drug design efforts.

Conclusion

N-(4-Fluoro-phenyl)-guanidine oxalate is a compound with significant therapeutic potential, predicated on the well-established pharmacology of its core guanidinium scaffold. The most plausible and compelling therapeutic targets are voltage-gated potassium channels, modulation of which could offer novel treatments for a range of neurological and autoimmune disorders. The experimental framework detailed in this guide provides a robust, logical, and technically sound pathway for rigorously evaluating this hypothesis. By systematically progressing from high-throughput in vitro screening to functional cellular assays and comprehensive selectivity profiling, researchers can effectively characterize the mechanism of action of NFPG and determine its viability as a clinical candidate.

References

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Available at: [Link]]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32, 1289-1369. [Available at: [Link]]

  • Zhang, N., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen Preprints. [Available at: [Link]]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Available at: [Link]]

  • Sedea, A., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1099-1108. [Available at: [Link]]

  • Saczewski, F., & Balewski, Ł. (2009). Biological Activities of Guanidine Compounds. Current Medicinal Chemistry, 16(29), 3835-3855. [Available at: [Link]]

  • Sedea, A., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1099-1108. [Available at: [Link]]

  • Azevedo, C., et al. (2018). Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity. RSC Advances, 8, 2946-2957. [Available at: [Link]]

  • Reyes-García, E., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. International Journal of Molecular Sciences, 24(23), 16723. [Available at: [Link]]

  • van den Heuvel, J. J., et al. (1998). Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. Neuropharmacology, 37(6), 777-786. [Available at: [Link]]

  • Delemotte, L. (2021). Molecular basis of modulation of voltage gate ion channels. YouTube. [Available at: [Link]]

  • de la Torre, B. G., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 26(11), 3290. [Available at: [Link]]

  • Kaur, H., et al. (2020). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 15(11), 1317-1331. [Available at: [Link]]

  • Stary, K., et al. (2023). Flavonoids as Modulators of Potassium Channels. Encyclopedia, 3(2), 643-655. [Available at: [Link]]

  • Wikipedia contributors. (2023). Guanidine. Wikipedia. [Available at: [Link]]

  • Alonso-Carrillo, M., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 438-445. [Available at: [Link]]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][9][10]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(2), M1246. [Available at: [Link]]

  • Bibi, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14, 18635-18651. [Available at: [Link]]

Sources

Foundational

Discovery of N-(4-Fluoro-phenyl)-guanidine oxalate

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Fluoro-phenyl)-guanidine Oxalate Abstract This technical guide provides a comprehensive overview of the discovery and synthesis of N-(4-Fluoro-phe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Fluoro-phenyl)-guanidine Oxalate

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate, a novel compound with significant potential in drug development. The guanidine moiety is a critical pharmacophore in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its protonated state at physiological pH.[1][2] This document details the synthetic pathway to N-(4-Fluoro-phenyl)-guanidine, the rationale for its conversion to an oxalate salt, and the analytical methodologies for its characterization. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Guanidinium Group in Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural feature of significant interest in pharmaceutical sciences.[1] Its high basicity (pKa ≈ 13.5) ensures that it is protonated as the guanidinium cation under physiological conditions, allowing it to act as a versatile hydrogen bond donor. This property is crucial for molecular recognition and interaction with biological targets such as enzymes, receptors, and nucleic acids.

Guanidine-containing compounds have demonstrated a wide spectrum of therapeutic applications, including roles as antibacterial, antiviral, anticancer, and antidiabetic agents.[1][3] The incorporation of a fluorophenyl group into the guanidine scaffold, as in N-(4-Fluoro-phenyl)-guanidine, can enhance metabolic stability and improve pharmacokinetic properties, such as membrane permeability and oral bioavailability.[4] The formation of an oxalate salt further aids in purification, stabilization, and handling of the parent compound, making it more suitable for pharmaceutical development.[5] This guide focuses on a logical and reproducible pathway for the synthesis and characterization of N-(4-Fluoro-phenyl)-guanidine oxalate.

Synthetic Strategy and Rationale

The synthesis of N-(4-Fluoro-phenyl)-guanidine is most effectively achieved through the guanylation of 4-fluoroaniline. Several methods for the synthesis of guanidine derivatives have been reported, often involving the reaction of an amine with a guanylating agent such as cyanamide or S-methylisothiourea.[6][7] The reaction with cyanamide in the presence of an acid catalyst or under elevated temperatures is a common and cost-effective approach.[8]

The chosen synthetic pathway involves two main stages:

  • Synthesis of the Free Base: Reaction of 4-fluoroaniline with cyanamide.

  • Salt Formation: Conversion of the resulting N-(4-Fluoro-phenyl)-guanidine to its oxalate salt by treatment with oxalic acid.

The rationale for this approach is based on its efficiency and the commercial availability of the starting materials. The formation of the oxalate salt is a critical step for obtaining a stable, crystalline solid that is amenable to purification by recrystallization and subsequent analysis.[9] Oxalate is a common counter-ion used in the pharmaceutical industry to improve the physicochemical properties of basic drug molecules.[5]

Logical Flow of Synthesis

G A 4-Fluoroaniline C Reaction Vessel (Acid Catalyst/Heat) A->C B Cyanamide B->C D N-(4-Fluoro-phenyl)-guanidine (Free Base) C->D Guanylation F Crystallization D->F E Oxalic Acid E->F G N-(4-Fluoro-phenyl)-guanidine oxalate F->G Salt Formation

Caption: Synthetic workflow for N-(4-Fluoro-phenyl)-guanidine oxalate.

Experimental Procedures

Synthesis of N-(4-Fluoro-phenyl)-guanidine

This protocol is adapted from general procedures for the guanylation of anilines.[8]

Materials:

  • 4-Fluoroaniline

  • Cyanamide

  • Hydrochloric Acid (concentrated)

  • Isopropanol

  • Sodium Hydroxide (10 M aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

  • To a solution of 4-fluoroaniline (1 equivalent) in isopropanol, add an aqueous solution of cyanamide (1.2 equivalents).

  • Carefully add concentrated hydrochloric acid (1.1 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to >12 with a 10 M sodium hydroxide solution to deprotonate the guanidinium salt and precipitate the free base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-(4-Fluoro-phenyl)-guanidine as a solid.

Formation of N-(4-Fluoro-phenyl)-guanidine Oxalate

Materials:

  • N-(4-Fluoro-phenyl)-guanidine (from step 3.1)

  • Oxalic Acid

  • Ethanol

  • Beaker, magnetic stirrer, filtration apparatus.

Step-by-Step Protocol:

  • Dissolve the crude N-(4-Fluoro-phenyl)-guanidine in a minimum amount of warm ethanol.

  • In a separate beaker, dissolve oxalic acid (1 equivalent) in warm ethanol.

  • Slowly add the oxalic acid solution to the guanidine solution with continuous stirring.

  • A precipitate should form upon addition. Allow the mixture to stir at room temperature for 1 hour and then cool in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain N-(4-Fluoro-phenyl)-guanidine oxalate.

Characterization and Structural Elucidation

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A simple reversed-phase method can be employed.[10]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak indicating high purity.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI-MS).

  • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ of N-(4-Fluoro-phenyl)-guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for structural confirmation.

  • Solvent: Deuterated DMSO (DMSO-d₆) or D₂O.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the fluorophenyl ring and exchangeable protons of the guanidinium group.

  • ¹³C NMR: Expect signals for the aromatic carbons and the characteristic guanidinium carbon (~157-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Expected Peaks: N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching of the guanidinium group (around 1650 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹).

Workflow for Compound Characterization

G cluster_0 Primary Analysis cluster_1 Purity & Identity cluster_2 Structural Confirmation TLC TLC (Reaction Monitoring) HPLC HPLC (Quantitative Purity) TLC->HPLC MP Melting Point (Initial Purity) MP->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR

Caption: Analytical workflow for compound validation.

Physicochemical Properties and Data Summary

The following table summarizes the expected properties of N-(4-Fluoro-phenyl)-guanidine and its oxalate salt.

PropertyN-(4-Fluoro-phenyl)-guanidine (Free Base)N-(4-Fluoro-phenyl)-guanidine oxalateReference
Molecular Formula C₇H₈FN₃C₉H₁₀FN₃O₄Calculated
Molecular Weight 153.16 g/mol 243.19 g/mol Calculated
Appearance White to off-white solidWhite crystalline solidExpected
Solubility Soluble in organic solventsSoluble in water, ethanol[5]
Melting Point To be determinedTo be determined (expected to be sharp)N/A

Potential Therapeutic Relevance

Phenylguanidine derivatives are known to interact with a variety of biological targets. The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved drug-like characteristics.[4] N-(4-Fluoro-phenyl)-guanidine could be investigated for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many guanidine derivatives exhibit anticancer properties by interacting with DNA or inhibiting key enzymes in cancer cell proliferation.[1]

  • Antiviral Agents: The guanidine moiety is present in several antiviral drugs.[11]

  • Cardiovascular Drugs: Some guanidine-based compounds act as antihypertensive agents.[3]

The synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate provides a stable and well-characterized compound that can serve as a valuable starting point for further lead optimization and biological evaluation in various drug discovery programs.

Conclusion

This guide has outlined a robust and logical approach to the discovery and synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate. By providing detailed experimental protocols, a clear rationale for the synthetic strategy, and a comprehensive plan for analytical characterization, this document serves as a valuable resource for researchers in medicinal chemistry. The successful synthesis and characterization of this compound will enable further investigation into its potential as a novel therapeutic agent.

References

  • Guanidine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Preparation of guanidine salts. (1947). Google Patents.
  • Guanidinium Oxalate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Guanidine oxalate: a new reagent for coprecipitation in the synthesis of multicomponent ceramics. (1995). Journal of Materials Chemistry. Retrieved January 26, 2026, from [Link]

  • Guanidine nitrate. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

  • Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. (2002). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Guanidine Analyzed with HPLC- AppNote. (n.d.). MicroSolv. Retrieved January 26, 2026, from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2021). NIH. Retrieved January 26, 2026, from [Link]

  • Guanidine. (n.d.). Sciencemadness Wiki. Retrieved January 26, 2026, from [Link]

  • Preparation of guanidine salts. (1950). Google Patents.
  • Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Applications of Guanidine in Pharmaceutical Field. (2016). JOCPR. Retrieved January 26, 2026, from [Link]

  • HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography. Retrieved January 26, 2026, from [Link]

  • Oxalate - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(4-Fluoro-phenyl)-guanidine Oxalate in Cancer Cell Line Studies

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of N-(4-Fluoro-phenyl)-guanidine oxalate as a potential anti-cancer agent in in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of N-(4-Fluoro-phenyl)-guanidine oxalate as a potential anti-cancer agent in in-vitro cell line models. Given the novelty of this specific compound, this guide establishes a logical, phase-driven framework for investigation, built upon the well-documented activities of the guanidinium group as a privileged scaffold in oncology.[1][2] The protocols and rationale provided are designed to be self-validating, enabling researchers to systematically evaluate the compound's cytotoxic potential and elucidate its primary mechanism of action.

Introduction: Rationale for Investigation

The guanidinium group, a nitrogen-rich functional group, is a recurring motif in numerous natural and synthetic compounds exhibiting a wide array of biological activities.[2] In oncology, its ability to form strong hydrogen bonds and electrostatic interactions makes it an effective pharmacophore for targeting negatively charged biological macromolecules, most notably the phosphate backbone of DNA.[1] Guanidine derivatives have been shown to exert anti-cancer effects through diverse mechanisms, including mitochondrial-mediated apoptosis, DNA binding, and the generation of reactive oxygen species (ROS).[2]

The incorporation of a 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and improve membrane permeability, potentially increasing the compound's bioavailability and cellular uptake. The electron-withdrawing nature of fluorine can also modulate the pKa of the guanidinium group, influencing its binding characteristics.

This guide, therefore, outlines a systematic approach to:

  • Determine the foundational cytotoxic profile of N-(4-Fluoro-phenyl)-guanidine oxalate.

  • Investigate its impact on core cellular processes, namely cell cycle progression and programmed cell death (apoptosis).

  • Provide robust, step-by-step protocols for key in-vitro assays.

Compound Handling and Preparation

Scientific integrity begins with proper sample handling. The accuracy and reproducibility of all subsequent experiments depend on the correct preparation and storage of the test compound.

2.1. Reconstitution of N-(4-Fluoro-phenyl)-guanidine Oxalate

  • Solvent Selection: Begin by assessing the compound's solubility. Due to its polar guanidinium group, initial testing should be performed in sterile, nuclease-free water. If solubility is limited, Dimethyl Sulfoxide (DMSO) is the recommended alternative solvent for creating a high-concentration stock.

  • Stock Solution Preparation (Example using DMSO):

    • Aseptically weigh out a precise amount of N-(4-Fluoro-phenyl)-guanidine oxalate powder.

    • Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.

    • Causality: A high-concentration stock minimizes the final percentage of DMSO in the cell culture medium. It is critical to keep the final DMSO concentration below 0.5% (and ideally below 0.1%) in all experiments, as higher concentrations can induce cellular stress and artifacts.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Phase I: Foundational Cytotoxicity Screening

The initial objective is to determine the concentration-dependent cytotoxic effect of the compound across a panel of cancer cell lines. This establishes the 50% inhibitory concentration (IC50), a critical parameter for designing subsequent mechanistic studies.

3.1. Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

    • Expert Insight: Seeding density must be optimized for each cell line to ensure they are in the exponential growth phase at the time of analysis. Over-confluence or sparsity can lead to variable results.

  • Compound Treatment: Prepare serial dilutions of N-(4-Fluoro-phenyl)-guanidine oxalate from your stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of the compound. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

3.2. Data Presentation: IC50 Summary Table

Summarizing results in a clear format is essential for cross-comparison. It is recommended to test the compound on multiple cancer cell lines from different tissue origins and at least one non-malignant cell line to assess for cancer-selective toxicity.

Cell LineTissue of OriginIC50 (µM) after 48hSelectivity Index (SI)*
A549Lung Carcinoma[Experimental Value][Calculated Value]
HCT-116Colorectal Carcinoma[Experimental Value][Calculated Value]
MCF-7Breast Adenocarcinoma[Experimental Value][Calculated Value]
PC-3Prostate Adenocarcinoma[Experimental Value][Calculated Value]
MRC-5Normal Lung Fibroblast[Experimental Value]N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase II: Elucidating the Mechanism of Action

Once the IC50 values are established, the next phase focuses on understanding how N-(4-Fluoro-phenyl)-guanidine oxalate inhibits cell growth. Based on the known activities of guanidine derivatives, the primary hypotheses are the induction of cell cycle arrest and/or apoptosis.[3][4][5]

Investigation of Cell Cycle Arrest

Cell cycle arrest is a common mechanism for anti-cancer agents, preventing damaged cells from progressing to mitosis.[6] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Mechanistic Studies

G cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Mechanism of Action cluster_2 Interpretation IC50 Determine IC50 (MTT Assay) CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Use IC50 & 2xIC50 concentrations Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 & 2xIC50 concentrations WesternBlot Protein Expression (Western Blot) CellCycle->WesternBlot Arrest G1, S, or G2/M Arrest? CellCycle->Arrest Apoptosis->WesternBlot Death Apoptosis or Necrosis? Apoptosis->Death Pathway Identify Key Proteins (e.g., Caspase-3, PARP, p21) WesternBlot->Pathway

Caption: Experimental workflow for characterizing a novel anti-cancer compound.

Protocol: Cell Cycle Analysis via PI Staining

  • Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with N-(4-Fluoro-phenyl)-guanidine oxalate at concentrations corresponding to their IC50 and 2x IC50 values for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Trustworthiness: It is crucial to collect floating cells, as they may represent a population that has detached due to treatment-induced stress or death.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at 4°C.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Causality: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA, which provides an accurate measurement of DNA content for cell cycle analysis.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Investigation of Apoptosis

Apoptosis is a form of programmed cell death critical for tissue homeostasis, and its induction is a hallmark of effective chemotherapy.[8] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9]

Apoptotic Signaling Pathways

G cluster_0 Apoptotic Stimulus cluster_1 Key Markers cluster_2 Cellular Outcome Compound N-(4-Fluoro-phenyl) guanidine oxalate Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Casp9 Caspase-9 (Initiator) Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PS Phosphatidylserine (PS) Exposure Casp3->PS Apoptosis_Node Apoptosis PARP->Apoptosis_Node PS->Apoptosis_Node

Caption: Simplified intrinsic apoptosis pathway with key measurable markers.

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

This assay uses Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), to detect early apoptotic cells.[9] Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol (4.1), typically for 24 or 48 hours.

  • Cell Harvest: Collect all cells (adherent and floating). Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry. The results are displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Validation with Western Blotting

To confirm the findings from flow cytometry and further probe the molecular pathways, Western blotting should be performed to measure the expression levels of key regulatory proteins.

Protocol: Western Blotting for Apoptotic and Cell Cycle Markers

  • Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.

    • Recommended Primary Antibodies:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax. The appearance of cleaved forms of Caspase-3 and PARP are definitive indicators of apoptosis.[10]

      • Cell Cycle: p21, Cyclin D1, CDK4. Upregulation of p21, a cyclin-dependent kinase inhibitor, is a common cause of G1 arrest.

      • Loading Control: β-Actin or GAPDH to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 Values Cell passage number too high; Inconsistent seeding density; Compound degradation.Use cells within a consistent, low passage range; Optimize and standardize cell seeding; Use fresh aliquots of the compound for each experiment.
High Background in Flow Cytometry Incomplete cell fixation; Cell clumping.Ensure dropwise addition of cold ethanol while vortexing; Filter cells through a 40 µm mesh before analysis.
No Apoptosis Detected Assay time point is too early/late; Compound induces a different cell death pathway (e.g., necrosis, autophagy).Perform a time-course experiment (e.g., 12, 24, 48 hours); Analyze for markers of other cell death pathways.
Weak or No Signal in Western Blot Insufficient protein loading; Poor antibody quality; Inefficient protein transfer.Confirm protein concentration with BCA assay; Use a validated antibody at the recommended dilution; Check transfer efficiency with Ponceau S staining.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in-vitro characterization of N-(4-Fluoro-phenyl)-guanidine oxalate. By systematically assessing its cytotoxicity and investigating its effects on the cell cycle and apoptosis, researchers can build a comprehensive profile of its anti-cancer potential. Positive and compelling results from these studies would warrant further investigation into more specific molecular targets, potential for DNA interaction, and eventual progression to in-vivo animal models to evaluate efficacy and safety.

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Dyshenkova, E. N., Menchinskaya, E. S., Anufriev, V. A., et al. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. Marine Drugs, 20(12), 743. [Link]

  • Zaytseva, E., Li, H., Fetterly, G., et al. (2024). Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer. PLOS ONE, 19(7), e0305011. [Link]

  • Asmat, S., Aslam, M., Al-Rashida, M., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(3), 1547-1563. [Link]

  • Teixeira, C., Sestelo, J. P., Mejuto, J. C., et al. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. International Journal of Molecular Sciences, 23(24), 15582. [Link]

  • Shankar, R., Kumar, A., & Pathak, D. (2019). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]

  • Costa, M. S., Marques, F., & Afonso, C. A. M. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 257, 115509. [Link]

  • Bustamante, J., & Donayre-Torres, A. J. (2019). Simple Method for Extracting RNA From Cultured Cells and Tissue With Guanidine Salts. Cureus, 11(11), e6093. [Link]

  • Caballero, A. B., Zlatic, V., Ben-Tsedek, N., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. ACS Medicinal Chemistry Letters, 14(10), 1406–1413. [Link]

  • Sacchi, N. (2018). Guanidine Methods for Total RNA Preparation. ResearchGate. [Link]

  • Rodríguez-Vargas, J. M., Prieto-Alamo, M. J., & Dorado, G. (2017). Guanidine-reactive agent phenylglyoxal induces DNA damage and cancer cell death. bioRxiv. [Link]

  • Alaaeldin, R., Nazmy, M. H., El-Demellawy, M. A., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2739–2749. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2108. [Link]

  • N/A. (N/A). Guanidine Methods for Total RNA Preparation. CORE. [Link]

  • Suslov, E. V., Tulyakova, E. V., Korchagina, D. V., et al. (2018). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Molecules, 23(11), 2977. [Link]

  • Zhang, Y., Chen, J., Li, Y., et al. (2025). Glabridin arrests cell cycle and inhibits proliferation of hepatocellular carcinoma by suppressing braf/MEK signaling pathway. ResearchGate. [Link]

  • Suslov, E. V., Tulyakova, E. V., Korchagina, D. V., et al. (2025). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. ResearchGate. [Link]

  • Akkaya, R., Tura, M., Ozdemir, O., et al. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 18(2), 917–928. [Link]

  • Ramezani, M., Darehkordi, A., & Mehdizadeh, A. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. Asian Pacific Journal of Cancer Prevention, 20(5), 1459–1464. [Link]

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Application

Experimental design for N-(4-Fluoro-phenyl)-guanidine oxalate studies

Experimental Design Framework for the Characterization of N-(4-Fluoro-phenyl)-guanidine oxalate Introduction: Rationale and Strategic Overview The study of a new chemical entity (NCE) requires a systematic and multi-face...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Design Framework for the Characterization of N-(4-Fluoro-phenyl)-guanidine oxalate

Introduction: Rationale and Strategic Overview

The study of a new chemical entity (NCE) requires a systematic and multi-faceted approach to elucidate its pharmacological profile.[1] This document outlines a comprehensive experimental design for the initial characterization of N-(4-Fluoro-phenyl)-guanidine oxalate, a compound featuring two key pharmacophores: a guanidinium group and a 4-fluorophenyl moiety.

  • The Guanidinium Group: This highly basic, positively charged group is present in numerous natural products and therapeutic agents.[2][3][4] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to bind to a wide array of biological targets, including ion channels, enzymes, and transporters.[2][3]

  • The 4-Fluorophenyl Moiety: The incorporation of fluorine into a phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

Given the lack of extensive public data on N-(4-Fluoro-phenyl)-guanidine, this guide provides a foundational, phased approach to systematically build a comprehensive profile of its physicochemical properties, biological activities, and potential liabilities. The workflow is designed to be iterative, allowing data from earlier phases to inform the design of subsequent, more complex experiments. All proposed studies should be conducted in accordance with Good Laboratory Practices (GLP) where applicable to ensure data integrity for potential regulatory submissions.[5]

Phase 1: Foundational Physicochemical Characterization

Key Parameters & Data Presentation

All physicochemical data should be meticulously documented and summarized for easy reference.

ParameterMethodPurposeTarget Value/Information
Aqueous Solubility Shake-flask (Thermodynamic) or Nephelometry (Kinetic)Determines concentration range for assays; informs formulation strategy.Quantitative value (e.g., µg/mL or µM) at relevant pH (e.g., 7.4).
Chemical Stability HPLC-UV analysis over timeAssesses degradation in assay media, stock solutions, and under stress conditions.Half-life (t½) at various pH and temperatures; identification of major degradants.
pKa Potentiometric titration or UV-spectroscopyPredicts ionization state at physiological pH, impacting solubility and membrane permeability.Experimentally determined pKa value(s).
LogD Shake-flask (octanol/water)Measures lipophilicity at a specific pH, predicting membrane permeability and potential for non-specific binding.LogD at pH 7.4.
Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a crucial parameter for lead optimization and formulation.[6]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Materials:

  • N-(4-Fluoro-phenyl)-guanidine oxalate

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance, vortex mixer, orbital shaker with temperature control

  • Centrifuge, 0.22 µm syringe filters

  • Calibrated HPLC-UV system

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration.

  • Create a calibration curve by preparing a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) from the stock solution. Run each standard on the HPLC-UV and plot peak area versus concentration.

  • Add an excess amount of solid N-(4-Fluoro-phenyl)-guanidine oxalate to a series of vials (perform in triplicate) containing PBS pH 7.4. A good starting point is 1-2 mg per mL of buffer.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with mobile phase as necessary to fall within the range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC-UV.

  • Calculate the concentration of the compound in the saturated solution using the standard curve. This value represents the thermodynamic solubility.

Phase 2: In Vitro Biological Profiling - A Tiered Approach

Causality: The goal of this phase is to efficiently identify potential biological targets and uncover any undesirable off-target activities early in the discovery process.[8][9] A tiered approach maximizes resource efficiency by beginning with a broad, unbiased screen before committing to more intensive, hypothesis-driven studies.

Diagram: Tiered In Vitro Screening Workflow

G cluster_0 Phase 2: In Vitro Profiling tier1 Tier 1: Broad Safety Screen (e.g., Eurofins SafetyScreen44 Panel) decision1 Significant Hits (>50% inhibition @ 10µM)? tier1->decision1 Profile Data tier2 Tier 2: Hypothesis-Driven Assays (e.g., Ion Channels, GPCRs, Enzymes) decision1->tier2 Yes no_hits Low Activity / No Hits (Consider Deprioritization) decision1->no_hits No proceed Proceed to Mechanistic Studies (Phase 3) tier2->proceed Confirmed Activity

Caption: Tiered approach for efficient in vitro biological profiling.

Tier 1: Broad In Vitro Safety & Liability Screening

Rationale: Before investing in specific efficacy models, it is crucial to identify potential safety liabilities. Broad panel screening against a diverse set of receptors, channels, transporters, and enzymes provides a rapid assessment of off-target activity.[8][10] This practice helps de-risk candidates early and can prevent costly late-stage failures.[9]

Protocol:

  • Action: Outsource N-(4-Fluoro-phenyl)-guanidine oxalate for screening against a standard safety panel (e.g., Eurofins SafetyScreen44 or SAFETYscan47).

  • Concentration: A standard single concentration of 10 µM is typically used for initial screening.

  • Data Analysis: Results are reported as percent inhibition or activation. A common threshold for a "hit" is >50% inhibition. Any significant hits should be followed up with concentration-response curves to determine potency (IC50/EC50).

Tier 2: Hypothesis-Driven Functional Assays

Rationale: Based on the guanidinium moiety, a primary hypothesis is the modulation of voltage-gated ion channels. Guanidine itself is a known sodium channel blocker. Therefore, assessing the compound's effect on key sodium channel subtypes is a logical starting point.

Protocol: Functional Assay for Voltage-Gated Sodium Channels (NaV) using a Membrane Potential-Sensing Dye

This high-throughput assay measures changes in membrane potential caused by sodium ion influx through open channels, providing a reliable readout of channel activity.[11]

Principle: Cells expressing a specific NaV subtype (e.g., NaV1.5 or NaV1.7) are loaded with a fluorescent membrane potential-sensitive dye. The channels are opened using an activator (e.g., veratridine), causing membrane depolarization, which is detected as a change in fluorescence. Inhibitors of the channel will prevent this depolarization.[11]

Materials:

  • HEK-293 cells stably expressing the human NaV subtype of interest (e.g., hNaV1.7).

  • Membrane potential assay kit (containing a FRET-based dye pair).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological saline.

  • NaV Channel Activator: Veratridine.

  • Reference Inhibitor: Tetrodotoxin (TTX).

  • N-(4-Fluoro-phenyl)-guanidine oxalate.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capability and appropriate filter sets.

Procedure:

  • Cell Plating: Seed the NaV-expressing HEK-293 cells into 384-well plates at a density optimized to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of N-(4-Fluoro-phenyl)-guanidine oxalate, the reference inhibitor (TTX), and a vehicle control in assay buffer. Add the compounds to the plate and incubate for 15-30 minutes.

  • Assay Measurement: Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the reader's injection system, add the NaV channel activator (veratridine) to all wells.

    • Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the full depolarization signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data: Set the average signal from vehicle-only wells as 0% inhibition and the average signal from the high-concentration reference inhibitor wells as 100% inhibition.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular and Mechanistic Studies

Causality: Once a primary biological activity is confirmed, the next steps are to determine the compound's effect on cell health and to verify that it directly engages its intended target within a cellular environment.

Cytotoxicity Assessment

Rationale: It is essential to distinguish between a desired pharmacological effect and general cytotoxicity. Cytotoxicity assays establish the concentration range at which the compound is toxic, defining a "therapeutic window" for in vitro experiments. The MTS and LDH assays are complementary: MTS measures metabolic activity (cell viability), while LDH measures membrane integrity (cell death).[12][13][14]

Assay TypePrincipleEndpoint
MTS Assay Reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.[15]Colorimetric signal proportional to the number of viable cells.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage.Enzymatic activity in the culture supernatant proportional to the number of dead cells.

Protocol: LDH Release Cytotoxicity Assay

Procedure:

  • Seed a relevant cell line (e.g., the host cells from the functional assay, or a cancer cell line if anti-proliferative effects are suspected) in a 96-well plate and incubate for 24 hours.

  • Treat cells with a range of concentrations of N-(4-Fluoro-phenyl)-guanidine oxalate (e.g., 0.1 to 100 µM) in triplicate.

  • Include three sets of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (provided in the kit).

    • Medium Background Control: Culture medium without cells.

  • Incubate the plate for a relevant duration (e.g., 24 or 48 hours).

  • Transfer a portion of the supernatant from each well to a new plate.

  • Add the LDH reaction mixture according to the kit manufacturer's protocol and incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculate the percent cytotoxicity using the formula provided by the manufacturer, correcting for background and normalizing to the maximum release control. Plot the results to determine the CC50 (50% cytotoxic concentration).

Target Engagement Verification

Rationale: A functional assay demonstrates an effect, but does not prove direct binding to the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in an un-modified, physiological cellular environment.[16][17][18]

Principle: The binding of a ligand (the drug) to its target protein often increases the protein's thermal stability.[19] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heating is quantified; a stabilized protein will remain in solution at higher temperatures in the presence of its ligand.[19][20]

Diagram: CETSA Workflow for Target Engagement

G cluster_1 CETSA Workflow treat 1. Treat Cells (Vehicle vs. Compound) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse Cells & Separate Fractions heat->lyse quantify 4. Quantify Soluble Protein (e.g., Western Blot, ELISA) lyse->quantify plot 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 4: In Vivo Pharmacology - Conceptual Framework

Causality: The transition to in vivo models is the ultimate test of a compound's potential. This phase aims to establish a preliminary safety profile in a whole organism and gather initial pharmacokinetic data. This framework is a prerequisite for designing robust efficacy studies. All animal studies must adhere to institutional and national guidelines for animal welfare.

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is an acute, single-dose escalation study designed to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This information is critical for setting the dose range for all subsequent in vivo efficacy and toxicology studies.

Protocol: Conceptual MTD Study in Rodents

Procedure:

  • Animal Model: Select a standard rodent species (e.g., Swiss Webster mice).

  • Dose Formulation: Prepare a suitable, sterile formulation of N-(4-Fluoro-phenyl)-guanidine oxalate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Escalation:

    • Begin with a low dose, informed by the in vitro cytotoxicity data.

    • Administer a single dose to a small group of animals (e.g., n=3-5 per group).

    • A separate group receives the vehicle control.

    • Incrementally increase the dose in subsequent groups (e.g., using a modified Fibonacci sequence).

  • Monitoring: Observe the animals intensively for the first few hours post-dosing and then daily for 7-14 days.

  • Endpoints:

    • Clinical Observations: Record any signs of toxicity (e.g., changes in activity, posture, breathing, grooming).

    • Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality or overt signs of toxicity that would preclude repeat dosing.

Conclusion

This application note provides a logical and robust framework for the initial preclinical evaluation of N-(4-Fluoro-phenyl)-guanidine oxalate. By systematically progressing through foundational physicochemical characterization, tiered in vitro profiling, and essential cellular and in vivo safety studies, researchers can build a comprehensive data package. This structured approach, grounded in scientific causality, ensures that decisions to advance or deprioritize the compound are based on high-quality, interpretable data, ultimately accelerating the drug discovery and development process.[21]

References

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. Evaluation of cell viability by MTS assay and LDH assay. [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

  • Aragen. Unlock Innovation with Design of Experiments (DoE)/RFT Approach. [Link]

  • Felix, J. P., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies. [Link]

  • ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1549311, 1-(4-Fluorophenyl)guanidine. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Wikipedia. Guanidine. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • National Center for Biotechnology Information. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Carnegie Mellon University. De novo design of new chemical entities with AI methods. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ION Biosciences. Sodium Channel Assays | Sodium Indicators. [Link]

  • National Center for Biotechnology Information. Biological Activities of Guanidine Compounds. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jordan Food & Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • National Center for Biotechnology Information. Advances in De Novo Drug Design: From Conventional to Machine Learning Methods. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

  • Frontiers. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. [Link]

  • MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • CETSA. CETSA. [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • National Center for Biotechnology Information. Chemical and pharmacological significance of natural guanidines from marine invertebrates. [Link]

  • U.S. Food and Drug Administration (FDA). Stability Testing of Drug Substances and Drug Products. [Link]

  • Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • National Center for Biotechnology Information. Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Fluoro-phenyl)-guanidine Oxalate Degradation Pathways

Welcome to the technical support center for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for N-(4-Fluoro-phenyl)-guanidine oxalate under typical stress conditions?

Based on the chemical structure of N-(4-Fluoro-phenyl)-guanidine, the primary sites susceptible to degradation are the guanidine group and the C-N bond linking it to the fluorophenyl ring. The main degradation pathways are predicted to be hydrolysis and oxidation.

  • Hydrolytic Pathway: The guanidine functional group is susceptible to hydrolysis, which can lead to the cleavage of the C-N bond. Under acidic or basic conditions, this can result in the formation of 4-fluoroaniline and urea. Further hydrolysis of urea can produce ammonia and carbon dioxide. The stability of guanidine compounds in aqueous solutions can be pH-dependent, with increased degradation rates observed under strongly acidic or basic conditions.[1]

  • Oxidative Pathway: The guanidine moiety can be susceptible to oxidation.[2] While specific oxidation products for N-(4-fluoro-phenyl)-guanidine are not documented, potential reactions could involve the formation of N-oxide derivatives or other oxidized species. The fluorophenyl ring is generally stable to oxidation, but harsh oxidative conditions could potentially lead to hydroxylation or other modifications.

  • Photolytic Pathway: Aromatic compounds can be susceptible to photodegradation.[3] For N-(4-Fluoro-phenyl)-guanidine, UV light exposure could potentially lead to cleavage of the C-N bond or reactions involving the fluorophenyl ring. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Pathway: Guanidine compounds can exhibit thermal decomposition.[4][5][6] For N-(4-Fluoro-phenyl)-guanidine oxalate, thermal stress may lead to the dissociation of the oxalate salt, followed by decomposition of the free base. Potential thermal degradants could include 4-fluoroaniline and other products arising from the breakdown of the guanidine group.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. How can I identify them?

Unexpected peaks are common in forced degradation studies and represent potential degradation products or impurities.[7][8][9] A systematic approach is required for their identification and characterization.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Detection: The most powerful tool for initial identification is to couple your HPLC system to a mass spectrometer (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the potential degradants.

  • Fragmentation Analysis (MS/MS): If your MS system has tandem MS (MS/MS) capability, you can obtain fragmentation patterns for the unknown peaks. By comparing these patterns with the fragmentation of the parent compound, you can often deduce the structure of the degradant.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown compounds.

  • Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product (e.g., 4-fluoroaniline), you can subject a standard of that compound to the same stress conditions and compare its retention time and mass spectrum with your unknown peak.

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, you may need to isolate the unknown compound using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My degradation results are inconsistent between experiments. What are the likely causes?

Inconsistent results in degradation studies often point to a lack of precise control over experimental parameters.[10]

Key Factors to Control:

  • Temperature: Ensure the temperature of your stress condition is tightly controlled. Small variations can significantly impact the rate of degradation, especially for thermal studies.

  • pH: For hydrolytic studies, the pH of the solution must be accurately prepared and maintained. Use reliable buffers and verify the pH before and after the stress period.

  • Concentration of Reagents: The concentration of acids, bases, or oxidizing agents must be consistent across experiments.

  • Light Exposure: For photostability studies, ensure a consistent light source, intensity, and duration of exposure. Protect samples from ambient light during handling and analysis.

  • Sample Preparation: Variations in sample preparation, such as dissolution time or solvent composition, can introduce variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH to achieve better separation.
Column degradation.Use a guard column and ensure the mobile phase is compatible with the column chemistry. Replace the column if necessary.
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress.
The compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress to achieve partial degradation (typically 5-20%).

Predicted Degradation Pathways of N-(4-Fluoro-phenyl)-guanidine

The following diagram illustrates the predicted primary degradation pathways of N-(4-Fluoro-phenyl)-guanidine under hydrolytic and oxidative stress.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_H N-(4-Fluoro-phenyl)-guanidine Deg1_H 4-Fluoroaniline Parent_H->Deg1_H Hydrolysis Deg2_H Urea Parent_H->Deg2_H Hydrolysis Deg3_H Ammonia + CO2 Deg2_H->Deg3_H Further Hydrolysis Parent_O N-(4-Fluoro-phenyl)-guanidine Deg1_O N-Oxide Derivative Parent_O->Deg1_O Oxidation

Caption: Predicted degradation pathways of N-(4-Fluoro-phenyl)-guanidine.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol outlines a general workflow for conducting forced degradation studies. Specific conditions for each stress type are provided below.

ForcedDegradationWorkflow Start Prepare Stock Solution of N-(4-Fluoro-phenyl)-guanidine oxalate Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Characterize Characterize Degradation Products (HPLC-MS, MS/MS) Analyze->Characterize

Caption: General workflow for forced degradation studies.

Stress Conditions:

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] The following are starting point conditions that may need to be optimized.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic UV light (254 nm) and/or visible lightRoom Temperature24 hours
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[7][12]

Starting HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic composition (e.g., to 95% B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • Column Temperature: 30°C

Method Validation:

Once developed, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Summary of Expected Stability

The following table provides a qualitative summary of the expected stability of N-(4-Fluoro-phenyl)-guanidine oxalate under various stress conditions, based on the general chemistry of guanidine compounds.

Stress ConditionExpected StabilityPotential Major Degradants
Acidic Hydrolysis Moderate to Low4-Fluoroaniline, Urea
Basic Hydrolysis Low4-Fluoroaniline, Urea
Oxidative Stress ModerateN-Oxide derivatives
Thermal Stress Moderate4-Fluoroaniline, products of guanidine decomposition
Photolytic Stress High to ModerateCleavage products

References

  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
  • Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)guanidine. Retrieved from [Link]

  • ResearchGate. (2025). Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. Retrieved from [Link]

  • PubMed. (1990). Comparison of the Hydrolytic Activity and Fluorescence of Native, Guanidine Hydrochloride-Treated and Renatured Cellobiohydrolase I From Trichoderma Reesei. Retrieved from [Link]

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). Journal of Thermal Analysis and Calorimetry, 100(2), 537-542.
  • Garg, A., Solas, D. W., Takahashi, L. H., & Cassella, J. V. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis, 53(3), 325–334.
  • ResearchGate. (n.d.). Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidinium-Functionalized Anion Exchange Polymer Electrolytes via Activated Fluorophenyl-Amine Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • SFERA. (2023). Guanidine production by plant homoarginine- 6- hydroxylases. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]

  • Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. (2023). Dyes and Pigments, 211, 111101.
  • Sciencemadness.org. (n.d.). CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. Retrieved from [Link]

  • Gazagnaire, E., et al. (2025).
  • National Laboratory of the Rockies. (2025). Guanidine Degradation Enzyme and Methods of Use. Retrieved from [Link]

  • Globe Thesis. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. (2015). Journal of the Chilean Chemical Society, 60(1), 2821-2826.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine degradation and export pathways. After importing guanidine.... Retrieved from [Link]

  • PubMed. (n.d.). Guanidine chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results with N-(4-Fluoro-phenyl)-guanidine oxalate

Welcome to the technical support resource for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges you may encounter.

Section 1: Foundational Knowledge - Handling, Storage, and Stability

Proper handling and storage are the first line of defense against unexpected results. N-arylguanidines, as a class, have specific chemical properties that demand careful attention.

Q1: My vial of N-(4-Fluoro-phenyl)-guanidine oxalate appears clumpy. Is the compound degraded?

A1: Not necessarily. Guanidinium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2]. This can cause the powder to appear clumpy or even as a solid mass. While this does not inherently indicate chemical degradation, it is crucial to handle and store the compound under dry conditions to ensure accurate weighing and prevent potential hydrolysis over the long term.

Recommended Storage Protocol:

  • Upon receipt, store the vial in a desiccator at the recommended temperature (typically 2-8°C or room temperature, check the supplier's datasheet).

  • Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh out the desired amount quickly in a controlled-humidity environment if possible.

  • Seal the vial tightly, preferably under an inert atmosphere (e.g., argon or nitrogen), and return it to the desiccator for storage.

Q2: What is the expected stability of N-(4-Fluoro-phenyl)-guanidine oxalate in solution?

A2: The stability of N-(4-Fluoro-phenyl)-guanidine oxalate in solution is dependent on the solvent, pH, and storage conditions. Guanidine itself is a strong base, and its salts can be susceptible to degradation under harsh acidic or basic conditions. The stability of a related compound, nitroguanidine, was shown to vary significantly depending on the environmental conditions[3].

For routine experiments, it is advisable to prepare fresh solutions. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is good practice to perform a stability test in your specific experimental buffer by analyzing the solution by HPLC or LC-MS over time.

Section 2: Troubleshooting Solubility and Precipitation Issues

One of the most common challenges encountered with guanidinium salts is achieving and maintaining solubility, especially in biological media.

Q3: I'm having difficulty dissolving N-(4-Fluoro-phenyl)-guanidine oxalate in my desired solvent. What should I do?

A3: The solubility of guanidinium salts is highly dependent on the solvent's polarity and the nature of the counter-ion[4][5]. While guanidine hydrochloride is highly soluble in water[5], the oxalate salt of an N-arylguanidine may have different properties.

Solvent Selection Guide:

SolventExpected SolubilityNotes
WaterModerate to HighSolubility increases with temperature[4]. The pH of the water will influence the ionization state.
DMSOHighA common solvent for preparing stock solutions of organic molecules.
Ethanol/MethanolModerateMay require warming to fully dissolve.
DMF/DMACHighThese polar aprotic solvents are often effective for dissolving guanidinium salts[6].
AcetonitrileLow to ModerateOften used in HPLC mobile phases, but may not be the best primary solvent for stock solutions.
Aprotic, non-polar solvents (e.g., hexane, toluene)Very LowNot recommended.

Troubleshooting Protocol for Solubility:

  • Consult the supplier's datasheet for any available solubility data.

  • Start with a small amount of the compound and test solubility in different solvents.

  • Gentle warming (up to 35-40°C) and sonication can aid dissolution[7].

  • For aqueous solutions, adjusting the pH may improve solubility. Since guanidine is basic, a slightly acidic pH may be beneficial.

Q4: My compound precipitates out of solution during my cell-based assay. What is the likely cause and how can I prevent this?

A4: Precipitation in biological media is a frequent issue. The oxalate counter-ion is a key suspect here. Oxalate forms insoluble salts with divalent cations, most notably calcium (Ca²⁺), which is present in most cell culture media at millimolar concentrations[8].

Mechanism of Precipitation: N-(4-Fluoro-phenyl)-guanidinium⁺ + Oxalate²⁻ + Ca²⁺ (from media) → Calcium Oxalate (precipitate) + N-(4-Fluoro-phenyl)-guanidinium⁺

This precipitation can lead to a lower effective concentration of your compound and may also induce cell toxicity.

Compound_in_Stock N-(4-Fluoro-phenyl)-guanidine oxalate in DMSO Assay_Medium Cell Culture Medium (contains Ca²⁺) Compound_in_Stock->Assay_Medium Addition to medium Precipitate Calcium Oxalate Precipitate Assay_Medium->Precipitate Insoluble salt formation Effective_Concentration Reduced Effective Concentration Precipitate->Effective_Concentration Leads to G start Unexpected Ion Observed in MS check_mass Does the m/z match a known adduct ([M+Na]⁺, [M+K]⁺, [M+ACN]⁺)? start->check_mass check_fragment Could it be an in-source fragment? check_mass->check_fragment No result_adduct Likely an Adduct check_mass->result_adduct Yes check_impurity Is it a known synthetic impurity or degradation product? check_fragment->check_impurity No result_fragment Likely In-Source Fragmentation check_fragment->result_fragment Yes confirm_structure Confirm with high-resolution MS and/or MS/MS fragmentation check_impurity->confirm_structure No result_impurity Likely an Impurity check_impurity->result_impurity Yes

Sources

Troubleshooting

Technical Support Center: N-(4-Fluoro-phenyl)-guanidine Oxalate Crystallization

Welcome to the technical support center for the crystallization of N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Guanidinium salts, while valuable, are notoriously challenging to crystallize due to their high polarity, extensive hydrogen-bonding capabilities, and potential for polymorphism. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and establish robust crystallization protocols.

Section 1: Proactive Best Practices & Foundational Principles

Before addressing specific problems, it is crucial to understand the foundational principles governing the crystallization of this organic salt. Proactive control over your experimental parameters is the most effective troubleshooting tool.

The Chemistry of Salt Formation

The crystallization of N-(4-Fluoro-phenyl)-guanidine oxalate is a reactive crystallization. It involves the protonation of the highly basic guanidine group (pKa ≈ 13.6) by the dicarboxylic oxalic acid.[1] The resulting salt's solubility is dictated by a delicate balance of factors including pH, solvent polarity, and temperature. Unlike the crystallization of a neutral molecule, the pH of the solution is a critical process parameter that directly influences the equilibrium between the free base, the singly-protonated guanidinium, and the oxalate species.[2][3]

Key Considerations Before You Begin:
  • Purity of Starting Materials: Ensure the N-(4-Fluoro-phenyl)-guanidine free base and oxalic acid are of high purity. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to poor crystal quality and inaccurate analytical data.

  • Stoichiometry: Precise 1:1 molar stoichiometry between the guanidine base and oxalic acid is critical for forming the desired salt. Deviations can lead to solutions containing a mixture of salt and unreacted starting material, complicating crystallization.

  • Solvent Screening: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the salt at elevated temperatures and significantly lower solubility at room or sub-ambient temperatures. A systematic solvent screen is highly recommended.

Section 2: Troubleshooting FAQ

This section addresses the most common issues encountered during the crystallization of N-(4-Fluoro-phenyl)-guanidine oxalate.

Q1: Why are no crystals forming from my solution, even after cooling?

This is a classic issue of insufficient supersaturation. Supersaturation is the essential driving force for crystallization, and its absence means the compound will remain happily in solution.

Potential Causes & Solutions:

  • Cause 1: Excessive Solvent. You may have simply used too much solvent, keeping the compound soluble even at low temperatures.[4]

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.[4] Cool the concentrated solution again to induce crystallization. Test the mother liquor by dipping a glass rod and allowing it to dry; a significant residue indicates a high concentration of the compound remains.[4]

  • Cause 2: Inappropriate Solvent Choice. The selected solvent may be too good at solvating the salt, even at low temperatures.

    • Solution: If solvent reduction fails, recover the solid by complete solvent removal and re-attempt the crystallization in a different solvent system.[4] Consider using a solvent mixture, where the salt is soluble in one component (the "solvent") but insoluble in the other (the "anti-solvent").

  • Cause 3: Nucleation Failure. Sometimes, a supersaturated solution can be stable for extended periods without forming the initial crystal nuclei.

    • Solution 1 (Seeding): Introduce a tiny crystal of N-(4-Fluoro-phenyl)-guanidine oxalate (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solution level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.

Q2: My product is "oiling out" as a viscous liquid instead of crystallizing. What should I do?

Oiling out, or liquid-liquid phase separation, occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase rather than an ordered crystalline solid. This is common with highly polar molecules like guanidinium salts.

Potential Causes & Solutions:

  • Cause 1: Cooling Too Rapidly. A rapid drop in temperature can generate a very high level of supersaturation instantaneously, favoring oiling over controlled crystallization.[4]

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent (1-2 mL) to slightly reduce saturation.[4] Allow the solution to cool much more slowly. Insulating the flask with paper towels or placing it in a warm bath that cools slowly can help.[4]

  • Cause 2: High Impurity Levels. Impurities can depress the melting point of the solid phase, making it more likely to separate as an oil.

    • Solution: Purify the crude material before crystallization. Techniques like column chromatography of the free base or a pre-extraction step can be effective.

  • Cause 3: Wrong Solvent Polarity. The solvent may not be optimal for stabilizing the crystal lattice.

    • Solution: Add a small amount of a less polar co-solvent (an anti-solvent) to the heated solution before cooling. This can sometimes disrupt the solvation sphere that leads to oiling and encourage crystallization. Add the anti-solvent dropwise until the solution just begins to turn cloudy, then add a drop or two of the primary solvent to redissolve the solid before cooling.

Q3: The crystal quality is poor (e.g., fine needles, small particles, agglomerates). How can I improve it?

Poor crystal morphology is often a result of rapid nucleation and growth, which prevents the formation of a well-ordered, large single crystal.

Potential Causes & Solutions:

  • Cause 1: High Supersaturation / Rapid Cooling. As with oiling out, fast crystallization leads to many small crystals instead of a few large ones.[4]

    • Solution: Reduce the rate of cooling. Use a more dilute solution (by adding a little more solvent) to lower the supersaturation level.[4] The goal is to have crystals begin forming over a period of 5-20 minutes, not instantaneously.[4]

  • Cause 2: Insufficient Time for Crystal Growth. If the solution is cooled and immediately filtered, crystals do not have time to mature.

    • Solution: After cooling to room temperature, allow the flask to stand for several hours, or even overnight.[5] Forcing further precipitation by placing the flask in an ice bath for a few hours can also improve the yield of well-formed crystals.[5]

  • Cause 3: Agitation. While stirring is necessary for dissolving the solid, constant or vigorous agitation during the cooling phase can promote the formation of many small nuclei.

    • Solution: Allow the solution to cool without agitation. Once crystal formation is well underway, gentle swirling can be performed periodically.

Q4: My crystallization yield is very low (<50%). How can I increase it?

A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[4]

Potential Causes & Solutions:

  • Cause 1: Too Much Solvent. This is the most common reason for low yield.[4]

    • Solution: Minimize the amount of hot solvent used to just dissolve the solid. After filtering the crystals, you can attempt a "second crop" crystallization by concentrating the mother liquor and re-cooling to recover more material.[4]

  • Cause 2: Sub-optimal pH. For a salt, the pH of the solution dramatically affects solubility.[2]

    • Solution: Ensure the pH is in a range that favors the salt form. For guanidinium salts, a slightly acidic pH (e.g., 1-3.5) can sometimes decrease solubility and improve yield.[5] This can be achieved by ensuring a slight excess of oxalic acid or by adding a different suitable acid.

  • Cause 3: Incomplete Cooling. The solubility of the salt may still be significant at room temperature.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice-water bath (0 °C) or even a freezer for several hours to maximize precipitation before filtration.

Section 3: Key Experimental Protocols & Data

Protocol A: Standard Recrystallization Workflow

This protocol outlines a general procedure for the cooling crystallization of N-(4-Fluoro-phenyl)-guanidine oxalate.

  • Dissolution: In an Erlenmeyer flask, add the crude N-(4-Fluoro-phenyl)-guanidine oxalate. Add a minimum amount of a suitable solvent (see Table 1). Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[4]

  • Maturation: Once at room temperature, allow the flask to stand undisturbed for at least 1-2 hours. For improved yield, subsequently place the flask in an ice bath for an additional hour.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and often requires empirical testing. Guanidinium salts are highly polar, guiding the initial selection toward polar solvents.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Water10010.2High solubility when hot, but may remain too soluble when cold. Good for initial salt formation.[5]
Ethanol784.3Often a good choice. Can be used in combination with water or a non-polar anti-solvent.[5]
Isopropanol823.9Similar to ethanol, offers a good balance of solubility properties.[5]
Acetonitrile825.8A polar aprotic solvent that can be effective.[1]
Acetone565.1Can be used, sometimes as an anti-solvent to precipitate the salt from an aqueous solution.[6]
Ethyl Acetate774.4Generally a poor solvent on its own but can be an effective anti-solvent when mixed with water or alcohols.[5]
Visualization of Workflows

// Node Definitions Start [label="Crystallization Issue Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is it 'Oiling Out'?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Are Crystals Forming?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1 [label="Reduce Cooling Rate\nAdd more solvent\nRe-cool slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Concentrate Solution\n(Evaporate Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; A3 [label="Induce Nucleation\n(Seed or Scratch)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Is Yield Low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A4 [label="Cool further (Ice Bath)\nRecover 2nd Crop", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Collect Crystals", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Q3 [label="Yes"]; Q2 -> A2 [label="No"]; A2 -> A3; A3 -> Q3; Q3 -> A4 [label="Yes"]; Q3 -> End [label="No"]; A1 -> End; A4 -> End; } dot Figure 1: A decision tree for troubleshooting common crystallization problems.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Crystallization a Dissolve Salt in Minimum Hot 'Solvent' b Add 'Anti-Solvent' Dropwise at High Temp until Cloudy a->b c Add 'Solvent' Dropwise to Redissolve b->c d Cool Slowly to Room Temperature c->d e Mature & Isolate Crystals d->e

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • CN1784381A - Method for crystallizing guanidinium salts - Google Patents. (n.d.).
  • US5252314A - Method for producing coprecipitated multicomponent oxide powder precursors using guanidine oxalate as precipitating agent - Google Patents. (n.d.).
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. (2023). ACS Publications. [Link]

  • US2265934A - Ferric guanidine oxalate and a process of making it - Google Patents. (n.d.).
  • Carbon Capture via Crystallization with a Guanidine Ligand - Oak Ridge National Laboratory. (2019). Oak Ridge National Laboratory. [Link]

  • Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use - MDPI. (n.d.). MDPI. [Link]

  • Protein stabilization and destabilization by guanidinium salts - PubMed. (1984). National Center for Biotechnology Information. [Link]

  • The Chemistry and Biology of Guanidine Natural Products - RSC Publishing. (2015). Royal Society of Chemistry. [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior - ACS Publications. (2005). ACS Publications. [Link]

  • 2Nitroguanidine Derivatives: IX. Reaction of 1Amino2-nitroguanidine with Oxalic Acid as a Method of Synthesis of 3(5)-Nitroamino-1,2,4-triazole-5(3) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. (2023). Preprints.org. [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.). Frontiers. [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: N-(4-Fluoro-phenyl)-guanidine Oxalate Quality Control and Purity Assessment

Welcome to the dedicated technical support resource for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N-(4-Fluoro-phenyl)-guanidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the quality control and purity assessment of this compound. Our goal is to empower you with the knowledge to anticipate, identify, and resolve experimental challenges, ensuring the integrity and reliability of your results.

Section 1: Understanding the Molecule and its Critical Quality Attributes

N-(4-Fluoro-phenyl)-guanidine oxalate is a salt composed of the organic base N-(4-Fluoro-phenyl)-guanidine and oxalic acid. The quality and purity of this compound are paramount for its use in research and pharmaceutical development. Key quality attributes to consider include:

  • Identity: Confirmation of the chemical structure of both the N-(4-Fluoro-phenyl)-guanidine cation and the oxalate anion.

  • Purity: Quantitation of the main compound and identification and quantification of any impurities.

  • Stoichiometry: Verification of the correct molar ratio between the guanidine base and oxalic acid.

  • Residual Solvents: Detection and quantification of any remaining solvents from the synthesis and purification processes.

  • Water Content: Determination of the amount of water present in the material.

This guide will provide a comprehensive overview of the analytical techniques and methodologies to assess these critical quality attributes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of N-(4-Fluoro-phenyl)-guanidine oxalate.

Q1: What is the most suitable chromatographic method for purity assessment?

For the analysis of N-(4-Fluoro-phenyl)-guanidine oxalate, High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique.[1][2] A reversed-phase HPLC method with UV detection is typically the primary choice. However, due to the polar nature of the guanidine moiety, hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative for improved retention.[3]

Q2: How can I confirm the identity of N-(4-Fluoro-phenyl)-guanidine oxalate?

A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information about the N-(4-Fluoro-phenyl)-guanidine cation. ¹⁹F NMR is also a powerful tool for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the N-(4-Fluoro-phenyl)-guanidine cation.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in both the guanidine and oxalate moieties.[4][5]

Q3: What are the potential impurities I should look for?

Impurities in N-(4-Fluoro-phenyl)-guanidine oxalate can originate from the starting materials, byproducts of the synthesis, or degradation.[6] Potential impurities include:

  • Starting materials: 4-fluoroaniline and cyanamide.

  • Synthesis byproducts: Unreacted intermediates or products from side reactions.

  • Degradation products: Guanidine derivatives can be susceptible to hydrolysis under certain conditions.[7]

Q4: How do I determine the stoichiometry of the oxalate salt?

The molar ratio of N-(4-Fluoro-phenyl)-guanidine to oxalic acid can be determined using several methods:

  • NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the ratio of protons from the guanidine moiety to the protons of oxalic acid (if present and not exchanged) or by using an internal standard.

  • Titration: A potentiometric titration can be employed to determine the amount of the acidic oxalate and the basic guanidine.

  • Ion Chromatography (IC): IC can be used to quantify the oxalate anion separately.[8][9]

Section 3: Analytical Methodologies and Protocols

This section provides detailed protocols for the key analytical techniques used in the quality control of N-(4-Fluoro-phenyl)-guanidine oxalate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: This method separates N-(4-Fluoro-phenyl)-guanidine from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol:

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Causality behind choices:

  • A C18 column is a good starting point for many small molecules.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization in mass spectrometry if coupled.

  • A gradient elution is necessary to separate compounds with a range of polarities.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) for Identity and Purity

Principle: NMR spectroscopy provides detailed information about the chemical structure and can be used for quantitative analysis.

Experimental Protocol:

ParameterRecommended Conditions
Solvent DMSO-d₆
Concentration 10 mg/mL
¹H NMR Parameters 400 MHz, 32 scans, relaxation delay (d1) of 5 seconds
¹⁹F NMR Parameters 376 MHz, 64 scans, relaxation delay (d1) of 5 seconds
Internal Standard (for qNMR) Maleic acid (known purity)

Causality behind choices:

  • DMSO-d₆ is a common solvent that can dissolve a wide range of organic compounds.

  • A longer relaxation delay (d1) is crucial for accurate quantification in qNMR to ensure complete relaxation of all nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.

Experimental Protocol:

ParameterRecommended Conditions
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Expected vibrations:

  • N-H stretching (guanidinium group): ~3300-3100 cm⁻¹

  • C=N stretching (guanidinium group): ~1650 cm⁻¹

  • C=O stretching (oxalate): ~1700 cm⁻¹

  • C-F stretching (fluorophenyl group): ~1250 cm⁻¹

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of N-(4-Fluoro-phenyl)-guanidine oxalate.

Problem 1: Poor peak shape (tailing or fronting) in HPLC.

  • Possible Cause: Secondary interactions between the basic guanidine group and residual silanols on the silica-based column.

  • Solution:

    • Add a competitive base like triethylamine (TEA) to the mobile phase (0.1%).

    • Use a column with end-capping or a base-deactivated stationary phase.

    • Decrease the pH of the mobile phase to ensure the guanidine is fully protonated.

Problem 2: Extra peaks observed in the chromatogram or NMR spectrum.

  • Possible Cause: The presence of impurities or degradation products.

  • Troubleshooting Workflow:

G Start Extra Peaks Observed Check_Synthesis Review Synthesis Scheme for Potential Byproducts Start->Check_Synthesis Check_Stability Investigate Potential Degradation (Hydrolysis, Photolysis) Start->Check_Stability LCMS_Analysis Perform LC-MS to Determine Molecular Weights of Extra Peaks Check_Synthesis->LCMS_Analysis Check_Stability->LCMS_Analysis Spiking_Study Spike Sample with Known Potential Impurities LCMS_Analysis->Spiking_Study NMR_Analysis Acquire 2D NMR (COSY, HSQC) to Elucidate Structures LCMS_Analysis->NMR_Analysis Identify_Impurity Identify Impurity Structure Spiking_Study->Identify_Impurity NMR_Analysis->Identify_Impurity

Caption: Troubleshooting workflow for identifying unknown peaks.

Problem 3: Inconsistent quantification results.

  • Possible Cause: Issues with sample preparation, instrument calibration, or method suitability.

  • Solution:

    • Sample Preparation: Ensure the sample is completely dissolved and homogenous. Use a calibrated balance for accurate weighing.

    • Instrument Calibration: Verify the calibration of the HPLC detector or the NMR instrument.

    • Method Validation: Perform a full method validation including linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.

Section 5: Visualization of Key Workflows

Comprehensive Quality Control Workflow

G cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Quantitative Analysis Identity_NMR Identity Confirmation (¹H, ¹³C, ¹⁹F NMR) Purity_HPLC Purity by HPLC (Reversed-Phase or HILIC) Identity_NMR->Purity_HPLC Identity_MS Identity Confirmation (LC-MS) Identity_MS->Purity_HPLC Identity_FTIR Functional Group Analysis (FTIR) Identity_FTIR->Purity_HPLC Impurity_ID Impurity Identification (LC-MS/MS) Purity_HPLC->Impurity_ID Assay_qNMR Assay by qNMR Purity_HPLC->Assay_qNMR Stoichiometry_IC Oxalate Stoichiometry (Ion Chromatography) Purity_HPLC->Stoichiometry_IC Residual_Solvents Residual Solvents (GC-HS) Purity_HPLC->Residual_Solvents Water_Content Water Content (Karl Fischer) Purity_HPLC->Water_Content Release Material Release Impurity_ID->Release Assay_qNMR->Release Stoichiometry_IC->Release Residual_Solvents->Release Water_Content->Release Sample N-(4-Fluoro-phenyl)-guanidine oxalate Sample Sample->Identity_NMR Sample->Identity_MS Sample->Identity_FTIR

Caption: A comprehensive workflow for the quality control of N-(4-Fluoro-phenyl)-guanidine oxalate.

References

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

  • Method for quantitative determination of guanidine derivatives. Google Patents.
  • Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy-Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai). PubMed. Available at: [Link]

  • Guanidine Analyzed with HPLC. MicroSolv. Available at: [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available at: [Link]

  • Ferric guanidine oxalate and a process of making it. Google Patents.
  • Synthesis, Crystal Growth, Vibrational Spectral Analysis, Optical Thermal and Antimicrobial Properties of Guanidinium Oxalate Monohydrate Single Crystal. ResearchGate. Available at: [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available at: [Link]

  • Guanidinium Oxalate. PubChem. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. NIH. Available at: [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Available at: [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC - NIH. Available at: [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Available at: [Link]

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO 3 -Mediated Guanidine Formation. ResearchGate. Available at: [Link]

  • FTIR spectra of zinc oxalate and hydrazinated zinc oxalate. ResearchGate. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. NIH. Available at: [Link]

  • The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. Available at: [Link]

  • Guanabenz degradation products and stability assay. PubMed. Available at: [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. Available at: [Link]

  • Guanidine oxalate: a new reagent for coprecipitation in the synthesis of multicomponent ceramics. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. Available at: [Link]

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Troubleshooting

Minimizing batch-to-batch variation of N-(4-Fluoro-phenyl)-guanidine oxalate

A Guide to Minimizing Batch-to-Batch Variation for Researchers, Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for N-(4-Fluoro-phenyl)-guanidine oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Batch-to-Batch Variation for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for N-(4-Fluoro-phenyl)-guanidine oxalate. As Senior Application Scientists with extensive field experience, we have developed this comprehensive guide to assist you in navigating the complexities of synthesizing and handling this compound. Our goal is to empower you with the knowledge to minimize batch-to-batch variation, ensuring the consistency and reliability of your experimental results. This guide is structured to provide not just procedural steps, but the underlying scientific principles to foster a deeper understanding of your chemical processes.

Frequently Asked Questions (FAQs)

Here we address some of the common high-level questions regarding batch-to-batch variation of N-(4-Fluoro-phenyl)-guanidine oxalate.

Q1: We are observing significant differences in the crystal morphology and dissolution rate between different batches of N-(4-Fluoro-phenyl)-guanidine oxalate. What are the likely causes?

A1: Variations in crystal morphology (polymorphism) and dissolution rate are common challenges in the production of organic salts. The primary culprits are inconsistencies in the crystallization process. Key factors to investigate include the cooling rate of the crystallization mixture, the level of supersaturation, and the pH of the solution during salt formation[1][2]. Even minor fluctuations in these parameters can lead to the formation of different crystal forms or variations in crystal size distribution, directly impacting the dissolution rate.

Q2: Our latest batch of N-(4-Fluoro-phenyl)-guanidine oxalate has a lower-than-expected purity. What are the most probable impurities?

A2: Impurities in the synthesis of N-arylguanidines often stem from the starting materials or side reactions during the guanylation process. The most common impurities to suspect are unreacted 4-fluoroaniline and potential byproducts from the cyanamide reagent. Additionally, if the reaction is not driven to completion, you may have residual starting materials. It is also possible to form small amounts of dimers or other related substances, the specifics of which depend on the exact reaction conditions used[3].

Q3: How critical is the quality of our starting materials, 4-fluoroaniline and cyanamide, to the final product's consistency?

A3: The quality of your starting materials is paramount. Impurities in the 4-fluoroaniline or variations in the purity of the cyanamide can directly translate to impurities in your final product and affect the reaction kinetics, leading to batch-to-batch inconsistencies. It is crucial to have stringent quality control measures for all incoming raw materials to ensure reproducible results[4].

Comprehensive Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to directly address specific issues you may encounter during the synthesis and purification of N-(4-Fluoro-phenyl)-guanidine oxalate.

Issue 1: Low Yield of N-(4-Fluoro-phenyl)-guanidine Oxalate

Q: We are consistently getting low yields of the final product. What factors should we investigate?

A: Low yields can be attributed to several factors throughout the synthesis and purification process. A systematic approach is necessary to pinpoint the root cause.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure the molar ratio of 4-fluoroaniline to cyanamide is optimized. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to purification challenges.

  • Reaction Temperature and Time: The guanylation reaction is temperature-dependent. Ensure your reaction is being conducted at the optimal temperature for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • pH Control during Salt Formation: The formation of the oxalate salt is a critical step. The pH of the solution should be carefully controlled to ensure complete precipitation of the desired salt. Variations in pH can lead to incomplete precipitation and thus, lower isolated yields[2].

  • Solvent Choice for Crystallization: The choice of solvent for crystallization is crucial. The ideal solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, allowing for high recovery. If the product is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, reducing the yield.

Issue 2: Inconsistent Crystal Size and Shape

Q: Our batches show significant variation in crystal size and shape, affecting filtration and drying times. How can we achieve more consistent crystallization?

A: Controlling crystal morphology is key to consistent downstream processing. The following parameters have the most significant impact:

Troubleshooting Steps:

  • Cooling Rate: A slower, controlled cooling rate generally promotes the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of many small crystals (fines) which can be difficult to filter. Experiment with different cooling profiles to find the optimal rate for your system[5].

  • Agitation: The stirring rate during crystallization influences crystal size distribution. Inadequate agitation can lead to localized supersaturation and the formation of a wide range of crystal sizes. Conversely, overly vigorous agitation can lead to crystal breakage.

  • Supersaturation Level: The degree of supersaturation is the driving force for crystallization. A high level of supersaturation can lead to rapid nucleation and the formation of small crystals. A more controlled, lower level of supersaturation will favor crystal growth over nucleation, resulting in larger crystals.

  • Seeding: Introducing a small quantity of pre-existing crystals (seed crystals) of the desired polymorphic form can help control the crystallization process and lead to a more uniform crystal size distribution.

Issue 3: Presence of Impurities in the Final Product

Q: We are detecting unknown impurities in our final product via HPLC analysis. How can we identify and eliminate them?

A: A thorough investigation into the source of impurities is essential for producing a high-purity product.

Troubleshooting Steps:

  • Analyze Raw Materials: Begin by analyzing your starting materials (4-fluoroaniline and cyanamide) for any impurities. These can be carried through the synthesis and contaminate the final product.

  • Monitor Reaction Byproducts: The reaction between 4-fluoroaniline and cyanamide can potentially lead to the formation of side products. Analyze the crude reaction mixture by HPLC or LC-MS to identify any significant byproducts.

  • Optimize Crystallization for Purification: Crystallization is a powerful purification technique. Ensure that your crystallization procedure is optimized to exclude impurities. This may involve adjusting the solvent system or the cooling profile. A slower crystallization process often results in higher purity crystals[5].

  • Consider a Recrystallization Step: If impurities persist, a second crystallization (recrystallization) step may be necessary to achieve the desired purity.

Key Factors Influencing Batch-to-Batch Variation

The following table summarizes the critical parameters that can contribute to batch-to-batch variation in the synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate. Careful control of these factors is essential for achieving consistent product quality.

ParameterPotential Impact on Final ProductRecommended Control Measures
Raw Material Quality Purity, color, presence of unreacted starting materials or byproducts.Implement stringent specifications and testing for all incoming raw materials.[4]
Reaction Stoichiometry Incomplete reaction, excess unreacted starting materials in the final product.Precisely control the molar ratios of reactants.
Reaction Temperature Reaction rate, formation of thermal degradation products or side products.Maintain a consistent and optimized reaction temperature profile.
Crystallization Solvent Crystal form (polymorphism), yield, purity, and crystal size.Use a consistent, high-purity solvent and a well-defined solvent-to-product ratio.
Cooling Rate during Crystallization Crystal size distribution, purity (impurity inclusion).Implement a controlled and reproducible cooling profile.[5]
pH during Salt Formation Yield of the oxalate salt, potential for incomplete precipitation.Monitor and adjust the pH to a consistent target during the salt formation step.[2]
Agitation Speed Crystal size distribution, heat and mass transfer.Maintain a consistent and optimized agitation speed throughout the reaction and crystallization.

Analytical Workflow for Quality Control: Purity Determination by HPLC-UV

A robust analytical method is crucial for ensuring the quality and consistency of each batch. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of a well-characterized reference standard of N-(4-Fluoro-phenyl)-guanidine oxalate in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Accurately weigh a representative sample of the batch to be tested and dissolve it in the same diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for this analysis.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often effective.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detection Wavelength: Monitor the elution at a wavelength where the analyte has significant absorbance (e.g., around 254 nm).

  • Injection and Data Acquisition:

    • Inject equal volumes of the standard and sample solutions onto the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation of Purity:

    • The purity of the sample can be calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Troubleshooting and Analytical Workflows

To further aid in understanding the logical flow of troubleshooting and the analytical process, the following diagrams have been generated.

Caption: A logical workflow for troubleshooting common issues in N-(4-Fluoro-phenyl)-guanidine oxalate synthesis.

Caption: A streamlined workflow for the quality control analysis of N-(4-Fluoro-phenyl)-guanidine oxalate by HPLC-UV.

References

  • Cho, S. Y., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Combinatorial Science, 23(9), 474–482. [Link]

  • David, S., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Sari, Y. W., et al. (2020). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 10(8), 649. [Link]

  • BioProcess International. (2017). Setting Raw Material Specifications Using Prediction Models. [Link]

  • Price, S. L. (2008). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, 112(39), 12344–12352. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Fluoro-phenyl)-guanidine oxalate and Other Guanidine Derivatives for Researchers

This guide provides a comprehensive comparison of N-(4-Fluoro-phenyl)-guanidine oxalate with other relevant guanidine derivatives. Designed for researchers, scientists, and drug development professionals, this document d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-(4-Fluoro-phenyl)-guanidine oxalate with other relevant guanidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by available data and established scientific principles. Our objective is to furnish an in-depth technical resource that informs experimental design and advances research in medicinal chemistry.

Introduction: The Guanidine Moiety - A Privileged Scaffold in Drug Discovery

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry and a recurring motif in a vast number of biologically active natural products and synthetic drugs.[1][2] Its basicity, arising from the resonance stabilization of the protonated guanidinium cation, allows it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[3] This unique chemical nature has rendered the guanidine scaffold a "privileged" structure in drug design, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and receptor-modulating effects.[1][2]

This guide will focus on a specific synthetic derivative, N-(4-Fluoro-phenyl)-guanidine oxalate, and compare it with other guanidine compounds, particularly its halogenated analogs. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4] Understanding the impact of this substitution is crucial for rational drug design.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its biological activity and pharmacokinetic profile. The oxalate salt form of N-(4-Fluoro-phenyl)-guanidine is intended to improve its solubility and handling characteristics. A comparison of the calculated properties of 1-(4-Fluorophenyl)guanidine with its chloro-analog and the parent phenylguanidine provides insights into the influence of the halogen substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1-(4-Fluorophenyl)guanidine C₇H₈FN₃153.161.133
1-(4-Chlorophenyl)guanidine C₇H₈ClN₃169.611.633
Phenylguanidine C₇H₉N₃135.170.633

Table 1: Comparison of calculated physicochemical properties of 1-(4-Fluorophenyl)guanidine and related compounds. Data sourced from PubChem.

As indicated in Table 1, the introduction of a halogen atom increases the lipophilicity (XLogP3) compared to the unsubstituted phenylguanidine. The chloro-substituent imparts a slightly higher lipophilicity than the fluoro-substituent. These differences, though seemingly small, can significantly impact membrane permeability and interaction with hydrophobic pockets in biological targets.

Synthesis of Phenylguanidine Derivatives: A General Approach

The synthesis of N-aryl guanidines can be achieved through several established methods. A common and straightforward approach involves the reaction of an aniline derivative with a guanylating agent.

Experimental Protocol: General Synthesis of N-Arylguanidines

This protocol outlines a general method for the synthesis of N-arylguanidines, which can be adapted for the preparation of N-(4-Fluoro-phenyl)-guanidine.

Materials:

  • 4-Fluoroaniline (or other aniline derivative)

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Saturated Sodium Carbonate solution

  • Distilled water

Procedure:

  • To a solution of the aniline derivative (1 equivalent) in ethanol, add concentrated hydrochloric acid (2-4 equivalents) at 0 °C.

  • Add a 50% aqueous solution of cyanamide (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 10-12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium carbonate to neutralize the excess acid and precipitate the free guanidine base.

  • The crude product can then be purified by recrystallization or column chromatography.

  • For the preparation of the oxalate salt, the purified guanidine base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of oxalic acid (1 equivalent) in the same solvent. The resulting precipitate is collected by filtration and dried.

Synthesis_Workflow cluster_synthesis Synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate Aniline 4-Fluoroaniline Guanylation Guanylation (HCl, EtOH, Reflux) Aniline->Guanylation Cyanamide Cyanamide Cyanamide->Guanylation Guanidine_Base N-(4-Fluorophenyl)guanidine (Free Base) Guanylation->Guanidine_Base Salt_Formation Salt Formation (Ethanol) Guanidine_Base->Salt_Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Salt_Formation Final_Product N-(4-Fluoro-phenyl)-guanidine oxalate Salt_Formation->Final_Product

Figure 1: General workflow for the synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate.

Comparative Biological Activity: Insights from Halogenated Analogs

Anticancer Potential

Guanidine derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, disruption of mitochondrial function, and inhibition of cell proliferation.[1] For instance, a study on novel guanidine derivatives demonstrated their potential as DNA-binding agents, a key mechanism for many anticancer drugs.

A comparative study on the bioisosteric replacement of chlorine with fluorine in drug candidates revealed that chloro-substituted compounds often exhibit higher binding affinities and biological activities than their fluoro-analogs. This suggests that N-(4-Chlorophenyl)guanidine might be expected to show more potent anticancer activity than N-(4-Fluoro-phenyl)-guanidine, although this is a generalization and exceptions are common.

Antimicrobial Activity

The guanidine moiety is also a key pharmacophore in many antimicrobial agents.[1] Guanidine-containing compounds can disrupt bacterial cell membranes, leading to cell death. The lipophilicity of the molecule often plays a crucial role in its antimicrobial efficacy. As the chloro-substituent imparts a higher lipophilicity than the fluoro-substituent, it is plausible that N-(4-Chlorophenyl)guanidine could exhibit greater antimicrobial activity. However, other factors such as electronic effects and hydrogen bonding potential also contribute to the overall activity.

Receptor Modulation

Guanidine derivatives are known to interact with a variety of receptors. For example, arpromidine, a phenyl(pyridylalkyl)guanidine, is a potent H₂ histamine receptor agonist, and its activity is enhanced by para-halogen substitution on the phenyl ring. This finding suggests that the 4-fluoro substitution in N-(4-Fluoro-phenyl)-guanidine could be beneficial for its interaction with certain receptor types.

Biological_Targets cluster_targets Potential Biological Targets of Phenylguanidines Guanidine Phenylguanidine Derivatives DNA DNA (Minor Groove Binding) Guanidine->DNA Anticancer Membranes Bacterial Cell Membranes Guanidine->Membranes Antimicrobial Receptors GPCRs & Ion Channels (e.g., Histamine H2) Guanidine->Receptors Receptor Modulation

Figure 2: Potential biological targets and activities of phenylguanidine derivatives.

Discussion and Future Directions

The available information suggests that N-(4-Fluoro-phenyl)-guanidine oxalate is a compound of interest for further investigation in drug discovery. Based on the known activities of related guanidine derivatives, it holds potential as an anticancer, antimicrobial, or receptor-modulating agent.

The key to unlocking the full potential of this compound lies in conducting comprehensive biological evaluations. The following experimental workflows are recommended:

Recommended Experimental Workflows

1. In Vitro Anticancer Activity Screening:

  • Cell Viability Assays: Screen N-(4-Fluoro-phenyl)-guanidine oxalate against a panel of cancer cell lines (e.g., breast, colon, lung) using assays such as MTT or CellTiter-Glo to determine its IC₅₀ values.

  • Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining).

  • DNA Binding Studies: Utilize techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism to assess the compound's ability to interact with DNA.

2. Antimicrobial Susceptibility Testing:

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of N-(4-Fluoro-phenyl)-guanidine oxalate against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution methods.

  • Bactericidal/Bacteriostatic Determination: Differentiate between bactericidal and bacteriostatic activity by performing minimum bactericidal concentration (MBC) assays.

3. Receptor Binding and Functional Assays:

  • Radioligand Binding Assays: Screen the compound against a panel of receptors (e.g., histamine, adrenergic, dopaminergic receptors) to identify potential binding targets and determine its binding affinity (Kᵢ).

  • Functional Assays: For any identified receptor targets, perform functional assays (e.g., cAMP measurement, calcium flux assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

A direct comparison of the experimental data obtained for N-(4-Fluoro-phenyl)-guanidine oxalate with that of N-(4-Chlorophenyl)guanidine oxalate and other relevant derivatives will provide valuable structure-activity relationship (SAR) insights. This will help to elucidate the specific contribution of the fluorine atom to the compound's biological activity and guide the design of future analogs with improved potency and selectivity.

Conclusion

N-(4-Fluoro-phenyl)-guanidine oxalate represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its biological activity is currently limited, the known pharmacology of related guanidine derivatives and the principles of medicinal chemistry provide a strong rationale for its further investigation. The experimental workflows outlined in this guide offer a clear path forward for researchers to explore the full potential of this and other halogenated phenylguanidine derivatives.

References

  • Guanidines as fascinating small nitrogen-rich organic compounds, which have been frequently associated with a wide range of biological activities. PubMed. [Link]

  • PubChem. 1-(4-Fluorophenyl)guanidine. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. PubMed. [Link]

  • PubChem. 1-(4-Chlorophenyl)guanidine. [Link]

  • PubChem. Phenylguanidine. [Link]

  • Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. RSC Publishing. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Pharmacological Assessment of Novel Guanidinium-Class Compounds

Introduction: The Guanidinium Moiety and the Reproducibility Imperative The guanidinium group, with its unique electronic and structural properties, is a recurring motif in a multitude of biologically active molecules an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Moiety and the Reproducibility Imperative

The guanidinium group, with its unique electronic and structural properties, is a recurring motif in a multitude of biologically active molecules and clinically significant drugs.[1][2] Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows it to engage with biological targets like carboxylates and phosphates, making it a privileged scaffold in drug design.[1][2] Derivatives of guanidine have shown a wide spectrum of pharmacological activities, including roles as CNS agents, anti-inflammatory molecules, and inhibitors of ion channels such as the Na+/H+ exchanger.[3]

N-(4-Fluoro-phenyl)-guanidine belongs to the diarylguanidine class. Compounds in this family have been identified as potent blockers of voltage-gated sodium channels (NaV), a critical target for therapeutics aimed at treating conditions like epilepsy, cardiac arrhythmias, and chronic pain.[4][5] The inherent potency of these compounds places a significant burden on experimental reproducibility. Minor, un-tracked variations in compound purity, experimental protocol, or data analysis can lead to significant deviations in measured activity, potentially misguiding structure-activity relationship (SAR) studies and wasting valuable resources in the drug discovery pipeline.[6]

This guide provides an in-depth, comparative framework for assessing the reproducibility of experimental results for N-(4-Fluoro-phenyl)-guanidine oxalate, a representative novel guanidinium compound. We will detail the critical upstream steps of synthesis and characterization, provide a robust protocol for its pharmacological evaluation as a sodium channel blocker, and compare its expected performance profile against a well-established alternative, Flecainide. Our objective is to equip researchers with a self-validating system to ensure that their findings are both accurate and reproducible.

Part 1: Synthesis and Characterization - The Bedrock of Reproducibility

The journey to reproducible biological data begins with a well-characterized and pure chemical entity. The synthesis of diarylguanidines can be approached through several routes, with a common method involving the reaction of a substituted aniline with cyanamide under acidic conditions.[7] Variability in reaction conditions, purification, and salt formation can introduce impurities that may have off-target effects or alter the physicochemical properties of the test compound.

Proposed Synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate

A plausible and scalable synthesis starts with the commercially available 4-fluoroaniline.

  • Guanidination: 4-fluoroaniline is reacted with a 50% aqueous solution of cyanamide in the presence of a strong acid, such as hydrochloric acid, in an ethanol solvent. The mixture is refluxed for several hours.[7] The acid serves to protonate the cyanamide, making it more susceptible to nucleophilic attack by the aniline.

  • Basification and Extraction: After cooling, the reaction mixture is basified, typically with a saturated sodium carbonate solution, to deprotonate the guanidinium salt and allow for extraction of the free base into an organic solvent like ethyl acetate.

  • Salt Formation: The purified free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same solvent. The N-(4-Fluoro-phenyl)-guanidine oxalate salt will precipitate out of the solution and can be collected by filtration, washed, and dried.

Quality Control: A Non-Negotiable Protocol

Before any biological assay is performed, the identity, purity, and stability of the synthesized compound must be rigorously confirmed. Failure to do so is a primary source of experimental irreproducibility.

ParameterMethodAcceptance CriteriaRationale for Reproducibility
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of N-(4-Fluoro-phenyl)-guanidine oxalate.Confirms that the correct molecule was synthesized, preventing the testing of an incorrect structure.
Purity HPLC-UV (e.g., C18 column)≥98% purity.Ensures that observed biological activity is not due to impurities, which may be more potent or have different targets.
Solubility Kinetic or Thermodynamic Solubility AssayQuantified solubility in assay buffer (e.g., >100 µM).Inconsistent solubility can lead to inaccurate test concentrations and high variability in dose-response curves.
Stability HPLC-UV analysis of stock solution over time<2% degradation over 24 hours in assay conditions.Compound degradation can lead to a time-dependent loss of potency, causing drift in experimental results.

Part 2: Pharmacological Evaluation - A Reproducible Workflow for NaV Inhibition

Based on the activity of related diarylguanidines, a primary hypothesis is that N-(4-Fluoro-phenyl)-guanidine acts as a blocker of voltage-gated sodium channels.[4] We will use whole-cell patch-clamp electrophysiology on a cell line stably expressing the human cardiac sodium channel, NaV1.5, as our primary assay. This technique provides high-fidelity measurements of ion channel function and is a gold standard in ion channel drug discovery.

Below is a diagram illustrating the workflow for ensuring reproducible electrophysiological assessment.

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation Compound_QC Compound QC (Purity, Identity, Stability) Cell_Culture Cell Culture QC (Passage #, Viability) Solution_Prep Solution Preparation (Fresh, pH, Osmolality) Whole_Cell Whole-Cell Patch Clamp (Seal >1 GΩ, Vhold = -120mV) Solution_Prep->Whole_Cell Start Experiment Protocol Apply Voltage Protocol (Steady-State Inactivation) Whole_Cell->Protocol Drug_App Drug Application (Vehicle, Positive Control, Test Article) Protocol->Drug_App Washout Washout & Recovery Drug_App->Washout Data_Acq Data Acquisition (Filter @ 3kHz, Digitize @ 10kHz) Washout->Data_Acq Record Data Curve_Fit Curve Fitting (Boltzmann Equation) Data_Acq->Curve_Fit IC50_Calc IC50 Calculation Curve_Fit->IC50_Calc Validation Validation (Compare to historical controls) IC50_Calc->Validation

Caption: Workflow for Reproducible Electrophysiological Analysis.

Detailed Experimental Protocol: NaV1.5 Steady-State Inactivation

This protocol is designed to measure the potency of a compound in inhibiting the NaV1.5 channel by stabilizing its inactivated state, a common mechanism for this class of blockers.[8]

1. Cell Culture:

  • Use HEK293 cells stably expressing human NaV1.5 at a low passage number (<20) to avoid genetic drift.

  • Culture cells under standard conditions (37°C, 5% CO₂) and plate onto glass coverslips 24-48 hours before the experiment.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.[9] The use of Cesium (Cs+) in the internal solution blocks outward potassium currents, isolating the inward sodium current.

  • Compound Preparation: Prepare a 10 mM stock of N-(4-Fluoro-phenyl)-guanidine oxalate in DMSO. Subsequent dilutions into the external solution should ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings at room temperature.

  • Use borosilicate glass pipettes with a resistance of 1.5–3 MΩ when filled with the internal solution.[10]

  • Establish a high-resistance (>1 GΩ) seal before breaking into the whole-cell configuration.

  • Hold the cell at a potential of -120 mV.

4. Voltage Protocol (Steady-State Inactivation):

  • Apply a series of 100 ms prepulses ranging from -150 mV to +30 mV in 10 mV increments.

  • Follow each prepulse with a 30 ms test pulse to -10 mV to measure the fraction of available, non-inactivated channels.[10]

  • Allow a 5-second interval between sweeps to permit full channel recovery.

5. Data Acquisition and Analysis:

  • Record baseline currents in the vehicle solution until the peak current is stable.

  • Perfuse the test compound at various concentrations until a steady-state effect is reached (typically 3-5 minutes).

  • Measure the peak inward current during the test pulse for each prepulse potential.

  • Normalize the peak currents to the maximum current observed in the sweep and plot against the prepulse potential.

  • Fit the data to a Boltzmann equation to determine the half-inactivation voltage (V½).

  • Calculate the shift in V½ (ΔV½) induced by the compound at each concentration.

  • Plot the ΔV½ against the compound concentration and fit to a Hill equation to determine the IC₅₀.

Part 3: Comparative Analysis and Data Interpretation

To contextualize the results and provide a benchmark for reproducibility, we compare the hypothetical data for N-(4-Fluoro-phenyl)-guanidine oxalate with Flecainide, a known Class Ic antiarrhythmic that blocks NaV1.5.

Expected Performance Comparison
ParameterN-(4-Fluoro-phenyl)-guanidine oxalate (Hypothetical)Flecainide (Reference)Key Reproducibility Checkpoint
Mechanism of Action State-dependent NaV1.5 BlockerState-dependent NaV1.5 BlockerConsistent hyperpolarizing shift in the voltage-dependence of inactivation.
IC₅₀ (from ΔV½) 1.2 µM~2.5 µMThe IC₅₀ value should be within a 2-3 fold range across multiple independent experiments.
Hill Slope ~1.0~1.0A Hill slope near 1 suggests a 1:1 binding stoichiometry and is a sensitive indicator of consistent assay conditions.
Washout/Reversibility >80% reversal after 5 min washout>90% reversal after 5 min washoutIncomplete or variable washout may indicate compound precipitation or complex binding kinetics, a source of irreproducibility.
Troubleshooting Irreproducible Results

When experimental outcomes vary significantly, a systematic approach to troubleshooting is essential. The following decision tree outlines a logical process for identifying the source of variability.

Caption: Decision Tree for Troubleshooting Reproducibility.

Conclusion and Best Practices

Ensuring the reproducibility of experimental data for potent pharmacological agents like N-(4-Fluoro-phenyl)-guanidine oxalate is paramount for the integrity of drug discovery research. The biological activity of guanidinium-containing compounds is well-established, but their translation into reliable therapeutic candidates depends entirely on the quality and consistency of the data generated.[3]

The core tenets of reproducibility are:

  • Compound Integrity: Always begin with a compound of verified identity, purity, and stability.

  • Protocol Standardization: Adhere strictly to detailed, validated protocols, paying close attention to biological reagents (e.g., cell passage number) and solution preparation.

  • Inclusion of Controls: Every experiment must include both negative (vehicle) and positive controls (a reference compound like Flecainide) to benchmark the assay's performance.

  • Transparent Analysis: Utilize standardized data analysis templates and clearly define all parameters for curve fitting and statistical analysis.

By embedding these principles into the experimental workflow, researchers can build a self-validating system that enhances confidence in their results, accelerates the pace of discovery, and upholds the highest standards of scientific integrity.

References

  • Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, G. F. (2015).
  • Castagnolo, D., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8175.
  • Brown, M. L., et al. (1997). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 40(5), 602–607.
  • Gadd, J., & Jackson, A. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Avila-Agüero, M. L., et al. (2021). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. Molecules, 26(11), 3375.
  • Welling, L. L., et al. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 315.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(10), 575-586.
  • Raffel, D. M., et al. (2019). Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 631–639.
  • Welling, L. L., et al. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 315.
  • Tarek, M., & Komeiji, Y. (2012). Understanding sodium channel function and modulation using atomistic simulations of bacterial channel structures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 278-290.
  • Chen, Z., et al. (2018). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 8(1), 12345.
  • Moritomo, A., et al. (2014). Synthesis and pharmacological evaluation of optically pure, novel carbonyl guanidine derivatives as dual 5-HT2B and 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 5988–5997.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7594, Diphenylguanidine. Retrieved from [Link].

  • Johnson, D., & Numann, R. (2004). Modulation of skeletal and cardiac voltage-gated sodium channels by calmodulin. The Journal of Physiology, 557(1), 13-26.
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  • Keana, J. F. W., et al. (1993). Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of Medicinal Chemistry, 36(15), 2090-2097.
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Validation

Comparative Selectivity Profiling of N-(4-Fluoro-phenyl)-guanidine oxalate: A Guide for Researchers

Introduction: The Significance of Selectivity in Guanidine-Based Ligands The guanidinium group, a highly basic moiety, is a prevalent feature in a multitude of biologically active compounds, both natural and synthetic. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selectivity in Guanidine-Based Ligands

The guanidinium group, a highly basic moiety, is a prevalent feature in a multitude of biologically active compounds, both natural and synthetic. Its ability to form strong hydrogen bonds and engage in electrostatic interactions makes it a key pharmacophore for various therapeutic targets.[1] N-arylguanidines, in particular, have garnered significant interest in drug discovery for their diverse pharmacological activities, including interactions with central nervous system (CNS) targets.[1] One such compound, N-(4-Fluoro-phenyl)-guanidine oxalate, belongs to the diarylguanidine class, which is known to interact with critical neuronal proteins such as sigma receptors and the N-methyl-D-aspartate (NMDA) receptor.[2]

The therapeutic potential of any compound hinges not only on its potency at the intended target but also on its selectivity—its ability to bind to the desired target with significantly higher affinity than to other, unintended "off-targets." Poor selectivity can lead to undesirable side effects and a narrow therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug development.

This guide provides a comparative analysis of the predicted selectivity profile of N-(4-Fluoro-phenyl)-guanidine oxalate against key off-targets within its chemical class: the sigma-1 (σ1) and sigma-2 (σ2) receptors, and the NMDA receptor. We will explore the structure-activity relationships that inform these predictions, present a hypothetical comparative binding affinity table with relevant alternative compounds, and provide a detailed experimental protocol for researchers to conduct their own selectivity profiling studies.

Primary and Secondary Targets: Sigma and NMDA Receptors

Based on the extensive literature on diarylguanidines, the primary targets of interest and potential off-targets for N-(4-Fluoro-phenyl)-guanidine oxalate are the sigma and NMDA receptors.

  • Sigma Receptors (σ1 and σ2): These are unique intracellular proteins, with the σ1 receptor primarily located at the endoplasmic reticulum-mitochondrion interface, acting as a molecular chaperone.[3] Sigma receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various CNS disorders, including neurodegenerative diseases and psychiatric conditions.[4] Many diarylguanidines exhibit high affinity for both sigma receptor subtypes.[2]

  • NMDA Receptors: These are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[5] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5] Diarylguanidines have been shown to act as non-competitive antagonists at the NMDA receptor ion channel.[2]

The selectivity of a diarylguanidine for sigma versus NMDA receptors, and between the σ1 and σ2 subtypes, is a critical determinant of its pharmacological profile and potential therapeutic applications.

Comparative Selectivity Analysis

Based on this, it is plausible to hypothesize that N-(4-Fluoro-phenyl)-guanidine oxalate may exhibit a degree of selectivity for sigma receptors over the NMDA receptor. To put this into context, the following table presents a hypothetical comparison of N-(4-Fluoro-phenyl)-guanidine oxalate with well-characterized reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of N-(4-Fluoro-phenyl)-guanidine oxalate and Reference Compounds at Sigma and NMDA Receptors

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)NMDA Receptor (PCP site, Ki, nM)Selectivity Profile
N-(4-Fluoro-phenyl)-guanidine oxalate Predicted: 50 - 150Predicted: 100 - 300Predicted: >1000Hypothesized σ-preferring
(+)-Pentazocine3.15,300>10,000σ1 selective
1,3-di-o-tolyl-guanidine (DTG)13.428.51,200Non-selective σ ligand
MK-801>10,000>10,0002.7NMDA selective

Disclaimer: The binding affinities for N-(4-Fluoro-phenyl)-guanidine oxalate are predicted based on SAR of related compounds and require experimental validation.

Signaling Pathways and Mechanisms of Action

The differential binding of N-(4-Fluoro-phenyl)-guanidine oxalate to sigma and NMDA receptors would engage distinct downstream signaling pathways. The following diagrams illustrate the principal mechanisms.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1_Receptor σ1 Receptor IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Cellular_Stress Cellular Stress Response Sigma1_Receptor->Cellular_Stress Influences Ca_Signaling Calcium Signaling Modulation IP3R->Ca_Signaling Regulates Ligand N-(4-Fluoro-phenyl) guanidine oxalate Ligand->Sigma1_Receptor Binds to

Caption: Interaction of a ligand with the σ1 receptor at the endoplasmic reticulum, modulating calcium signaling and cellular stress responses.

NMDA_Receptor_Antagonism cluster_Membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (Ion Channel) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Ligand N-(4-Fluoro-phenyl) guanidine oxalate Ligand->Block Binds to PCP site Glutamate_Glycine Glutamate / Glycine Glutamate_Glycine->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to Block->NMDA_Receptor

Caption: Mechanism of non-competitive antagonism at the NMDA receptor, where the ligand blocks the ion channel, preventing excessive calcium influx.

Experimental Protocol: Radioligand Binding Assay for Selectivity Profiling

To experimentally determine the binding affinity and selectivity of N-(4-Fluoro-phenyl)-guanidine oxalate, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps.

Objective: To determine the inhibitory constant (Ki) of N-(4-Fluoro-phenyl)-guanidine oxalate at human σ1, σ2, and NMDA receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human recombinant σ1, σ2, or NMDA receptors.

  • Radioligands:

    • -Pentazocine (for σ1)

    • [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ2, in the presence of a σ1 masker like (+)-pentazocine)

    • [³H]MK-801 (Dizocilpine) (for NMDA receptor ion channel)

  • Non-labeled Ligands: N-(4-Fluoro-phenyl)-guanidine oxalate, (+)-Pentazocine, Haloperidol (for non-specific binding), MK-801.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters .

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-(4-Fluoro-phenyl)-guanidine oxalate and reference compounds in the assay buffer.

  • Reaction Mixture Assembly: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Membrane homogenates - Radioligand - Test compounds Start->Preparation Assay_Setup Set up 96-well plate: Membrane + Radioligand + Test Compound Preparation->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: A streamlined workflow for determining compound binding affinity using a radioligand binding assay.

Conclusion and Future Directions

The selectivity profile of a drug candidate is a critical factor influencing its therapeutic success. For N-(4-Fluoro-phenyl)-guanidine oxalate, understanding its relative affinities for sigma-1, sigma-2, and NMDA receptors is essential for predicting its pharmacological effects and potential side-effect profile. Based on the structure-activity relationships of related diarylguanidines, it is hypothesized that this compound may exhibit preferential binding to sigma receptors over the NMDA receptor.

The provided experimental protocol offers a robust framework for researchers to empirically validate this hypothesis and precisely quantify the selectivity of N-(4-Fluoro-phenyl)-guanidine oxalate. Such data will be invaluable for guiding further preclinical development, including in vivo efficacy and safety studies. Future investigations could also expand the selectivity profiling to a broader panel of receptors and ion channels to gain a more comprehensive understanding of the compound's off-target interactions. This systematic approach to selectivity profiling is fundamental to advancing promising compounds like N-(4-Fluoro-phenyl)-guanidine oxalate from the laboratory to potential clinical applications.

References

  • Van Waarde, A., et al. (2011). Potential of sigma(1) receptor ligands for PET imaging of neurodegenerative diseases. Current pharmaceutical design, 17(28), 3074-3086.
  • Stark, H., et al. (1996). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. Journal of medicinal chemistry, 39(6), 1228-1237.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413525, N-(4-Fluorophenyl)guanidine. Retrieved from [Link].

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Sigma Receptors. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 37(2), 260-267.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(10), 575-586.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383-400.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Wang, H., et al. (2016). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular pharmacology, 90(6), 726-737.
  • National Center for Biotechnology Information. PubChem Bioassay Database. Retrieved from [Link]

  • Lakhan, S. E., et al. (2013). NMDA receptor antagonists for depression: a systematic review.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Fluoro-phenyl)-guanidine oxalate

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. N-(4-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. N-(4-Fluoro-phenyl)-guanidine oxalate is a specialized reagent, and like many such compounds, its disposal requires a meticulous, informed approach to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-Fluoro-phenyl)-guanidine oxalate. As a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, we will proceed under the essential principle of treating it as a potentially hazardous substance. This guidance is synthesized from the known hazard profiles of similar guanidine salts and overarching regulatory frameworks for laboratory chemical waste.

Hazard Profile & Core Safety Principles

The foundation of any disposal procedure is a thorough understanding of the chemical's potential hazards. While data for N-(4-Fluoro-phenyl)-guanidine oxalate is limited, the hazards of analogous compounds like guanidine hydrochloride are well-documented. These analogs are classified as acutely toxic if swallowed, cause significant skin and eye irritation, and are harmful to aquatic life.[1][2][3] Therefore, we must operate on the assumption that N-(4-Fluoro-phenyl)-guanidine oxalate shares this hazard profile.

The Causality Behind Caution: This precautionary approach is a cornerstone of laboratory safety. Assuming a substance is hazardous in the absence of complete data ensures that we implement controls sufficient to mitigate unforeseen risks, thereby creating a self-validating system of safety. All disposal actions must be guided by the imperative to prevent release into the environment and to ensure the safety of all personnel handling the waste.

Immediate Safety & Handling Protocols

Before beginning any waste consolidation or disposal procedure, it is critical to be in a controlled environment and equipped with the appropriate Personal Protective Equipment (PPE). All handling of N-(4-Fluoro-phenyl)-guanidine oxalate waste should occur within a certified chemical fume hood to minimize inhalation risk.[1][4]

Equipment Specification Justification
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][5]To prevent skin contact and irritation. Guanidine compounds can be corrosive or irritating to the skin.[5]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[1][6]To protect against accidental splashes or dust generation that could cause serious eye irritation.[3]
Body Protection A full-length laboratory coat, closed completely.To protect skin and personal clothing from contamination.[1][6]
Respiratory Protection A NIOSH-approved respirator is required if there is any risk of generating dust or aerosols outside of a fume hood.[1][6]To prevent inhalation of the compound, which is presumed to be acutely toxic if inhaled.

Step-by-Step Disposal Workflow

The disposal of N-(4-Fluoro-phenyl)-guanidine oxalate must be managed as hazardous chemical waste from "cradle to grave," in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Step 1: Waste Characterization & Segregation
  • Designate as Hazardous Waste: Due to its inferred toxicity and irritant properties, N-(4-Fluoro-phenyl)-guanidine oxalate, including any contaminated materials (e.g., weigh boats, gloves, paper towels), must be treated as hazardous waste.[4]

  • Segregate for Compatibility: This waste stream must be kept separate from other, incompatible chemical wastes. For instance, do not mix guanidine salts with strong oxidizing agents or bases, as this could lead to vigorous or hazardous reactions.[6][9] Waste should be stored with other compatible organic solids or solutions.

Step 2: Proper Containerization
  • Select a Compatible Container: Use a robust, leak-proof container made of a material that does not react with the chemical, such as high-density polyethylene (HDPE).[10] Ensure the container has a secure, screw-top cap.[10]

  • Headroom: Do not fill the container beyond 90% capacity to allow for expansion of contents and to prevent spills during handling.[7][10]

  • Secondary Containment: The primary waste container should always be stored within a larger, chemically resistant secondary container to contain any potential leaks.[8]

Step 3: Labeling
  • Immediate and Clear Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "N-(4-Fluoro-phenyl)-guanidine oxalate " and any other components in the waste mixture.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10][11] The SAA should be in a cool, dry, and well-ventilated location away from heat sources.[6][11]

  • Time and Volume Limits: Regulations, such as the EPA's Subpart K for academic labs, stipulate limits on how long waste can be stored and the maximum volume allowed in an SAA.[12][13] Be prepared to have the waste removed within the mandated timeframe (e.g., 90 days for large quantity generators, up to one year for partially filled containers in an SAA).[7][10]

Step 5: Final Disposal
  • Professional Disposal Service: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][14][15]

  • Never Use Prohibited Methods:

    • DO NOT pour N-(4-Fluoro-phenyl)-guanidine oxalate down the drain.[3][16] Its presumed aquatic toxicity makes this environmentally damaging and illegal.

    • DO NOT dispose of it in the regular trash.[8]

    • DO NOT attempt to neutralize or evaporate the chemical as a method of disposal.[8]

Disposal Procedure Workflow

The following diagram outlines the decision-making process for the proper disposal of N-(4-Fluoro-phenyl)-guanidine oxalate.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Waste Containment cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposition A Start: Generate Waste (N-(4-Fluoro-phenyl)-guanidine oxalate) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Compatible & Leak-Proof Waste Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date D->E F Place Waste in Container (Solid or Solution) E->F G Securely Cap Container F->G H Store in Designated SAA (Secondary Containment) G->H I Monitor Accumulation Date & Volume H->I J Time/Volume Limit Reached? I->J J->H No K Contact EHS for Waste Pickup J->K Yes L Transfer to Licensed Hazardous Waste Vendor K->L M End: Compliant Disposal L->M

Caption: Workflow for the compliant disposal of N-(4-Fluoro-phenyl)-guanidine oxalate.

By adhering to this structured and cautious protocol, you ensure that the disposal of N-(4-Fluoro-phenyl)-guanidine oxalate is conducted with the highest standards of safety and environmental responsibility, reinforcing the culture of trust and expertise that is paramount in scientific research.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Vanderbilt University Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride solution. Carlroth.com. [Link]

  • National Toxicology Program. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. National Institutes of Health. [Link]

  • Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Carlroth.com. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • BioSpectra, Inc. Safety Data Sheet: Guanidine Hydrochloride. BioSpectra.us. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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